molecular formula C23H17N5O2 B15543579 KDU731 CAS No. 1610610-35-9

KDU731

Cat. No.: B15543579
CAS No.: 1610610-35-9
M. Wt: 395.4 g/mol
InChI Key: RQRAIWVNBUQEFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

an antiprotozoal agent;  structure in first source

Properties

CAS No.

1610610-35-9

Molecular Formula

C23H17N5O2

Molecular Weight

395.4 g/mol

IUPAC Name

3-(4-carbamoylphenyl)-N-(4-cyanophenyl)-N-methylpyrazolo[1,5-a]pyridine-5-carboxamide

InChI

InChI=1S/C23H17N5O2/c1-27(19-8-2-15(13-24)3-9-19)23(30)18-10-11-28-21(12-18)20(14-26-28)16-4-6-17(7-5-16)22(25)29/h2-12,14H,1H3,(H2,25,29)

InChI Key

RQRAIWVNBUQEFG-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of KDU731 on Cryptosporidium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the molecular mechanism, quantitative efficacy, and experimental validation of KDU731, a potent inhibitor of Cryptosporidium, the protozoan parasite responsible for the diarrheal disease cryptosporidiosis.

Core Mechanism of Action: Inhibition of Phosphatidylinositol-4-OH Kinase (PI(4)K)

This compound is a pyrazolopyridine compound identified as a highly selective and potent inhibitor of Cryptosporidium parvum and Cryptosporidium hominis[1][2]. The primary molecular target of this compound is the lipid kinase, phosphatidylinositol-4-OH kinase (PI(4)K)[1][3][4][5].

Role of PI(4)K in Cryptosporidium : PI(4)K enzymes are crucial for cellular function, playing a key role in the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol-4-phosphate (B1241899) (PI4P). This phosphoinositide is essential for maintaining the structural integrity of the Golgi apparatus, regulating vesicular trafficking, and signaling pathways. In apicomplexan parasites, PI(4)K is vital for parasite development and viability. The genomes of both C. parvum and C. hominis encode for PI(4)K, with the catalytic domain of the C. parvum enzyme (CpPI(4)K) showing significant amino acid sequence similarity to that of other apicomplexans like Plasmodium falciparum[1].

ATP-Competitive Inhibition: this compound functions as an ATP-competitive inhibitor of CpPI(4)K[1][3][4]. Mechanistic studies have demonstrated that in the presence of this compound, the Michaelis constant (Km) for ATP increases, which is a characteristic feature of competitive inhibition[1]. The compound binds to the ATP-binding pocket of the enzyme, preventing the binding of ATP and subsequent phosphorylation of its lipid substrate. This direct inhibition of CpPI(4)K enzymatic activity is strongly correlated with the anti-cryptosporidial activity observed in cellular assays[1].

cluster_pathway This compound Mechanism of Action on Cryptosporidium PI(4)K ATP ATP CpPI4K Cryptosporidium PI(4)K (CpPI(4)K) ATP->CpPI4K Binds to ATP pocket PI Phosphatidylinositol (PI) PI->CpPI4K Substrate PI4P Phosphatidylinositol-4-Phosphate (PI4P) CpPI4K->PI4P Phosphorylation Inhibited_Complex CpPI(4)K-KDU731 Complex (Inactive) CpPI4K->Inhibited_Complex Downstream Essential Cellular Functions (e.g., Vesicular Trafficking) PI4P->Downstream This compound This compound This compound->Inhibited_Complex Inhibited_Complex->PI4P Blocked

Caption: this compound competitively inhibits CpPI(4)K, blocking PI4P production.

Quantitative Data on Efficacy and Selectivity

This compound demonstrates potent activity against Cryptosporidium at nanomolar concentrations while maintaining a favorable safety profile against mammalian cells.

Table 1: In Vitro Activity and Selectivity of this compound

Parameter Species/Cell Line Value Reference
IC50 (Enzyme Inhibition) C. parvum PI(4)K 25 nM [6]
EC50 (Parasite Growth) C. parvum 0.1 µM (100 nM) [1]
EC50 (Parasite Growth) C. hominis Comparable to C. parvum [1]
IC90 (Parasite Growth) C. parvum 146 ± 2.92 nM [7]
CC50 (Cytotoxicity) Human HepG2 cells 15.6 µM [1]

| Selectivity Index | (CC50 HepG2) / (EC50C. parvum) | >100 |[1] |

Table 2: In Vivo Efficacy of this compound

Animal Model Dosing Regimen Outcome Reference
Immunocompromised IFN-γ KO Mice 10 mg/kg, oral, daily for 7 days Potent reduction in oocyst shedding [1][6]

| Neonatal Calves (Clinical Model) | 5 mg/kg, oral, every 12 hours for 7 days | Rapid resolution of diarrhea and dehydration; significant reduction in oocyst shedding |[1][6] |

Experimental Protocols

The following section details the key methodologies used to characterize the mechanism and efficacy of this compound.

3.1. Recombinant CpPI(4)K Expression and Enzymatic Assay

  • Protein Expression: The gene encoding C. parvum PI(4)K (cgd8_4500) was expressed in insect cells using a Baculovirus expression system. The recombinant enzyme was then purified for use in biochemical assays[1].

  • Kinase Activity Assay: The enzymatic activity of purified CpPI(4)K was measured using a radiometric assay. The reaction mixture typically contained the purified enzyme, phosphatidylinositol substrate, and radiolabeled [γ-³³P]ATP. The reaction was allowed to proceed at room temperature and then quenched. The resulting radiolabeled PI4P was extracted and quantified using a scintillation counter.

  • Inhibition (IC50) Determination: To determine the IC50, the assay was performed in the presence of serial dilutions of this compound. The percentage of inhibition was calculated relative to a DMSO control, and the IC50 value was determined by fitting the data to a dose-response curve[1].

  • Mechanism of Inhibition Study: To confirm ATP-competitive inhibition, kinase activity was measured at a fixed concentration of this compound while varying the concentration of ATP. The resulting data were plotted on a Michaelis-Menten graph, which showed an increase in the apparent Km for ATP with no significant change in Vmax[1].

3.2. In Vitro Parasite Growth Inhibition Assay

  • Cell Culture and Infection: Human ileocecal adenocarcinoma (HCT-8) cells were cultured in 96-well plates. C. parvum oocysts were excysted to release sporozoites, which were then used to infect the HCT-8 cell monolayers[8].

  • Compound Treatment: Immediately after infection, the cells were treated with various concentrations of this compound or a vehicle control (DMSO).

  • Quantification of Parasite Growth (EC50): After a set incubation period (e.g., 48 hours), parasite growth was quantified. One common method involves using transgenic C. parvum expressing a reporter enzyme like NanoLuc luciferase (Nluc). The cells are lysed, and the luciferase activity is measured, which correlates directly with the parasite load. The EC50 value was then calculated from the dose-response curve[1]. Alternatively, parasite growth can be quantified via qPCR or fluorescence microscopy[7][9].

3.3. Mammalian Cell Cytotoxicity Assay (CC50)

  • Cell Culture and Treatment: Human liver carcinoma cells (HepG2) were seeded in 96-well plates and treated with serial dilutions of this compound for a specified duration (e.g., 72 hours)[1].

  • Viability Measurement: Cell viability was assessed using a standard method such as the resazurin (B115843) reduction assay (alamarBlue) or MTS assay. The fluorescence or absorbance is proportional to the number of viable cells.

  • CC50 Determination: The half-maximal cytotoxic concentration (CC50) was calculated by plotting the percentage of cell viability against the drug concentration[1].

3.4. In Vivo Efficacy Models

  • Immunocompromised Mouse Model: Interferon-gamma knockout (IFN-γ KO) mice, which are susceptible to chronic Cryptosporidium infection, were infected with transgenic C. parvum oocysts. Treatment with this compound (e.g., 10 mg/kg, orally) was initiated after the infection was established. The parasite burden was monitored by measuring luciferase activity from fecal samples or by quantifying oocyst shedding via qPCR[1][6].

  • Neonatal Calf Model: Neonatal calves were challenged with a high dose of C. parvum oocysts. Upon the onset of severe diarrhea and oocyst shedding, oral treatment with this compound (e.g., 5 mg/kg, every 12 hours) was initiated. Efficacy was evaluated by monitoring clinical signs (fecal consistency, dehydration) and quantifying oocyst shedding in fecal samples by qPCR[1].

cluster_workflow This compound Discovery and Validation Workflow cluster_invitro cluster_invivo A 1. Phenotypic Screening (Library of ~6,200 compounds) Identified pyrazolopyridines B 2. Target Identification CpPI(4)K identified as the target A->B C 3. In Vitro Characterization B->C D 4. In Vivo Efficacy Testing C->D C1 Enzyme Assays (IC50 on CpPI(4)K) C2 Cell-based Assays (EC50 on C. parvum) C3 Cytotoxicity Assays (CC50 on HepG2) D1 Immunocompromised Mouse Model D2 Neonatal Calf Clinical Model

Caption: Workflow for the discovery and validation of this compound.

Conclusion

This compound represents a significant advancement in the search for a safe and effective treatment for cryptosporidiosis. Its mechanism of action is well-defined, involving the potent and selective ATP-competitive inhibition of Cryptosporidium PI(4)K, a kinase essential for parasite viability. The compound exhibits excellent in vitro activity against the major human-infecting species of Cryptosporidium and has demonstrated profound efficacy in both mouse and large animal models of the disease[1][10]. The high selectivity index of this compound underscores its potential as a therapeutic agent with a wide safety margin, a critical requirement for treating vulnerable populations such as infants and immunocompromised individuals[1]. While this compound itself was not further developed due to safety considerations, it validated PI(4)K as a key drug target, paving the way for next-generation inhibitors like EDI048[11].

References

KDU731: A Novel Pyrazolopyridine Inhibitor for the Treatment of Cryptosporidiosis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Efficacy and Mechanism of Action of KDU731 against Cryptosporidium parvum and Cryptosporidium hominis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptosporidiosis, a diarrheal disease caused by the protozoan parasites Cryptosporidium parvum and Cryptosporidium hominis, poses a significant threat to global public health, particularly affecting young children and immunocompromised individuals.[1][2] The limitations of the current standard of care, nitazoxanide (B1678950), underscore the urgent need for novel, more effective therapeutics.[3] This document provides a comprehensive technical overview of this compound, a potent pyrazolopyridine analog, detailing its inhibitory effects on C. parvum and C. hominis. We present quantitative data on its efficacy, in-depth experimental protocols for its evaluation, and visualizations of its mechanism of action and the drug discovery workflow that led to its identification.

Introduction

Cryptosporidium is a leading cause of pediatric diarrhea worldwide, and infections can be life-threatening in individuals with weakened immune systems.[1][2] The two most common species infecting humans are C. parvum and C. hominis.[4] this compound has emerged as a promising drug candidate, demonstrating potent activity against both of these key species.[2] It is a selective ATP-competitive inhibitor of the Cryptosporidium lipid kinase, phosphatidylinositol 4-kinase (PI(4)K), an enzyme crucial for the parasite's viability.[2][5]

Quantitative Efficacy of this compound

This compound exhibits potent low nanomolar activity against both C. parvum and C. hominis in vitro.[2][5] Its efficacy has been demonstrated to be significantly superior to existing treatments like nitazoxanide and paromomycin.[4] Furthermore, this compound has shown a favorable safety profile with minimal host cell toxicity.[3][5]

CompoundTarget OrganismAssay TypeEC50 / IC50 (nM)Cytotoxicity (CC50) on HepG2 (µM)Selectivity Index (> CC50/EC50)Reference
This compound Cryptosporidium parvumHigh-Content Imaging110 ± 1015.6>100[2]
This compound Cryptosporidium parvumCytopathic Effect100 ± 2015.6>100[2]
This compound Cryptosporidium hominisCytopathic Effect120 ± 3015.6>100[2]
This compound Cryptosporidium parvumqPCR102 ± 2.28Not ReportedNot Reported[5]
NitazoxanideCryptosporidium parvumCytopathic Effect2,100 ± 500>50>24[2]
ParomomycinCryptosporidium parvumCytopathic Effect19,000 ± 4,000>50>2.6[2]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Cryptosporidium phosphatidylinositol 4-kinase (PI(4)K).[2] By binding to the ATP-binding pocket of the enzyme, this compound prevents the phosphorylation of phosphatidylinositol to phosphatidylinositol 4-phosphate (PI4P). This disruption of phosphoinositide signaling is thought to interfere with essential cellular processes in the parasite, such as membrane trafficking and signaling, ultimately leading to parasite death.

cluster_parasite Cryptosporidium Parasite PI4K Cryptosporidium PI(4)K PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4K->PI4P Phosphorylation ATP ATP ATP->PI4K PI Phosphatidylinositol PI->PI4K Downstream Essential Cellular Processes (e.g., Membrane Trafficking) PI4P->Downstream Death Parasite Death Downstream->Death This compound This compound This compound->PI4K Inhibition

Mechanism of this compound Action.

Experimental Protocols

The following protocols are based on methodologies described in the cited literature for the in vitro evaluation of anti-cryptosporidial compounds.[2][6][7]

Cell Culture and Parasite Infection
  • Host Cell Line: Human ileocecal adenocarcinoma cells (HCT-8) are commonly used.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 atmosphere.[8]

  • Cell Seeding: For 96-well plate assays, HCT-8 cells are seeded to achieve 60-80% confluency at the time of infection.[6]

  • Oocyst Preparation: Cryptosporidium parvum or hominis oocysts are pre-treated to induce excystation. This typically involves a 10-minute incubation in 10 mM HCl at 37°C, followed by a 10-minute incubation in 200 µM sodium taurocholate at 15°C.[6]

  • Infection: Pre-treated oocysts are added to the HCT-8 cell monolayers. The infection is allowed to proceed for a set period, often 3-4 hours, to allow for sporozoite invasion.[6]

In Vitro Growth Inhibition Assay
  • Compound Preparation: this compound and other test compounds are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium.

  • Treatment: After the initial infection period, the culture medium is replaced with medium containing the serially diluted compounds.

  • Incubation: The treated, infected cells are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.[6]

  • Assessment of Parasite Growth:

    • High-Content Imaging: Cells are fixed with 3% formaldehyde, permeabilized with Triton X-100, and stained. A common staining method uses fluorescein (B123965) isothiocyanate (FITC)-conjugated Vicia villosa lectin to detect the parasite and a nuclear counterstain like Hoechst 33342 for the host cells.[6] Automated microscopy and image analysis are then used to quantify the parasite load.

    • Quantitative PCR (qPCR): DNA is extracted from the infected cell lysates, and qPCR is performed using primers specific for a Cryptosporidium gene (e.g., 18S rRNA) to quantify parasite DNA.

Drug Discovery and Development Workflow

The identification of this compound was the result of a systematic drug discovery pipeline.[3] This workflow can be generalized for the discovery of novel anti-cryptosporidial agents.

cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development Screening High-Throughput Phenotypic Screening (e.g., High-Content Imaging) Hit_ID Hit Identification (Compounds with >60% inhibition) Screening->Hit_ID Secondary_Screen Secondary Screening (Cytopathic Effect Assay) Hit_ID->Secondary_Screen Target_ID Target Identification & Validation (e.g., PI(4)K) Secondary_Screen->Target_ID Lead_Opt Lead Optimization (Medicinal Chemistry) Target_ID->Lead_Opt In_Vivo_Mouse In Vivo Efficacy (Mouse Model) (e.g., IFN-γ knockout mice) Lead_Opt->In_Vivo_Mouse In_Vivo_Calf In Vivo Efficacy (Calf Model) In_Vivo_Mouse->In_Vivo_Calf Tox Pharmacokinetics & Toxicology In_Vivo_Calf->Tox Clinical_Trials Human Clinical Trials Tox->Clinical_Trials

Anti-Cryptosporidial Drug Discovery Workflow.

Conclusion

This compound represents a significant advancement in the pursuit of a highly effective and safe treatment for cryptosporidiosis. Its potent, low-nanomolar inhibition of both C. parvum and C. hominis, coupled with its well-defined mechanism of action targeting the parasite's PI(4)K enzyme, makes it a compelling candidate for further clinical development. The detailed methodologies and discovery workflow presented here provide a framework for the continued research and development of this compound and other novel anti-cryptosporidial therapies.

References

The Role of Phosphatidylinositol 4-Kinase (PI4K) in Cryptosporidium Survival: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cryptosporidium, a leading cause of diarrheal disease globally, presents a significant therapeutic challenge, particularly in vulnerable populations. The lack of highly effective treatments underscores the urgent need for novel drug targets. This technical guide focuses on Phosphatidylinositol 4-Kinase (PI4K), a lipid kinase that has emerged as a critical enzyme for the survival and proliferation of Cryptosporidium. Inhibition of Cryptosporidium parvum PI4K (CpPI4K) has demonstrated potent anti-parasitic activity both in vitro and in vivo, validating it as a promising target for the development of new anti-cryptosporidial drugs. This document provides a comprehensive overview of the role of PI4K in Cryptosporidium, summarizes key quantitative data on recently developed inhibitors, details essential experimental protocols for studying this target, and visualizes the known signaling context and experimental workflows.

The Critical Role of PI4K in Cryptosporidium Biology

Phosphatidylinositol 4-kinases are a family of enzymes that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling lipid and a precursor for other phosphoinositides, playing a central role in vesicular trafficking, maintenance of the Golgi apparatus, and signal transduction. In Cryptosporidium, PI4K is essential for parasite membrane synthesis and replication.[1] The parasite relies on this pathway for the formation of functional merozoites, the stage responsible for host cell invasion and propagation of the infection.[2]

The genomes of C. parvum and C. hominis encode multiple putative lipid kinases, with the PI4K catalytic domain of the gene cgd8_4500 in C. parvum showing significant sequence similarity to the PI4K of Plasmodium falciparum, another apicomplexan parasite where PI4K is a validated drug target.[3] The essential nature of PI4K for Cryptosporidium survival, coupled with sufficient structural divergence from human PI4K isoforms to allow for selective inhibition, makes it an attractive target for therapeutic intervention.[2][3]

Quantitative Data on PI4K Inhibitors

Several classes of small molecule inhibitors targeting CpPI4K have been identified, with pyrazolopyridines and other related scaffolds showing particular promise. These compounds have been demonstrated to be potent and selective inhibitors of CpPI4K, leading to significant reductions in parasite growth in vitro and in animal models of cryptosporidiosis.[1][4][5][6][7][8]

InhibitorTargetAssay TypeIC50 / EC50SelectivityReference
KDU731 CpPI4KEnzymatic Assay25 nM>50-fold vs. human PI(4)K IIIβ[3][4]
C. parvumIn vitro growth100 nM (CPE)>100-fold (HepG2 CC50 = 15.6 µM)[3]
EDI048 CpPI4KEnzymatic Assay3.3 - 5.2 nM~300-fold vs. human PI(4)K[2][6][7]
C. parvumIn vitro growth47 nM (CPE)-[6]
C. hominisIn vitro growth50 nM (CPE)-[6]
KDU691 CpPI4KEnzymatic Assay17 nM>50-fold vs. human PI(4)K IIIβ[3]

Table 1: Summary of in vitro efficacy of selected CpPI4K inhibitors.

InhibitorAnimal ModelDosing RegimenEfficacyReference
This compound IFN-γ KO Mice7 or 10 mg/kg, oral, daily for 16 daysPotent reduction in oocyst shedding[4]
Neonatal Calves5 mg/kg, oral, every 12 hours for 7 daysSignificant reduction in oocyst shedding and resolution of diarrhea[4]
EDI048 IFN-γ KO Mice10 mg/kg, oral, twice dailySignificant reduction in oocyst shedding[6]
Neonatal Calves-Rapid resolution of diarrhea and significant reduction in fecal oocyst shedding[8]

Table 2: Summary of in vivo efficacy of selected CpPI4K inhibitors.

Experimental Protocols

Recombinant CpPI4K Expression and Purification

This protocol is synthesized from methodologies described for the expression of apicomplexan kinases.[5]

  • Gene Synthesis and Cloning: The full-length coding sequence of C. parvum PI4K (cgd8_4500) is codon-optimized for expression in an insect cell system (e.g., Baculovirus). The synthesized gene is cloned into a suitable expression vector, such as pFastBac, with an N-terminal polyhistidine tag for purification.

  • Baculovirus Generation: The recombinant expression vector is used to generate a recombinant bacmid in E. coli. The bacmid DNA is then transfected into insect cells (e.g., Sf9) to produce a high-titer recombinant baculovirus stock.

  • Protein Expression: Suspension cultures of insect cells (e.g., High Five™) are infected with the high-titer baculovirus stock. The cells are incubated for 48-72 hours to allow for protein expression.

  • Cell Lysis and Purification: The infected insect cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer containing protease inhibitors and lysed by sonication or microfluidization. The lysate is clarified by centrifugation, and the supernatant containing the His-tagged CpPI4K is loaded onto a Ni-NTA affinity chromatography column.

  • Elution and Further Purification: After washing the column to remove non-specifically bound proteins, the recombinant CpPI4K is eluted with an imidazole (B134444) gradient. The eluted fractions are analyzed by SDS-PAGE for purity. Further purification can be achieved using size-exclusion chromatography to obtain a highly pure and active enzyme preparation.

CpPI4K Enzymatic Assay (ADP-Glo™ Kinase Assay)

This protocol is based on the principles of the ADP-Glo™ Kinase Assay and information from studies on CpPI4K.[6][9]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).

    • Lipid Substrate: Prepare small unilamellar vesicles (SUVs) containing phosphatidylinositol (PI) as the substrate. This can be a mixture of PI and a carrier lipid like phosphatidylserine (B164497) (PS).

    • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be close to the Km of CpPI4K for ATP, if known.

    • CpPI4K Enzyme: Dilute the purified recombinant CpPI4K to the desired final concentration in kinase buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions.

    • Add the CpPI4K enzyme to all wells except the negative control.

    • Add the lipid substrate to all wells.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Cryptosporidium Growth Inhibition Assay

This protocol is a synthesized methodology based on common practices for in vitro Cryptosporidium drug screening.[10][11][12][13]

  • Cell Culture: Culture human ileocecal adenocarcinoma cells (HCT-8) in a suitable medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum) in 96-well plates until they form a confluent monolayer.

  • Oocyst Excystation: Treat C. parvum oocysts with a bleach solution to sterilize the surface, followed by washing. Induce excystation by incubating the oocysts in an acidic solution and then in a solution containing taurocholic acid to release the infectious sporozoites.

  • Infection: Inoculate the confluent HCT-8 cell monolayers with the freshly excysted sporozoites at a defined multiplicity of infection (MOI).

  • Drug Treatment: After a 3-4 hour invasion period, wash the monolayers to remove unexcysted oocysts and extracellular sporozoites. Add fresh medium containing serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the infected and treated plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Quantification of Parasite Growth (qPCR):

    • DNA Extraction: After incubation, lyse the cells in each well and extract total DNA using a commercial kit.

    • qPCR: Perform quantitative PCR using primers and a probe specific for a Cryptosporidium gene (e.g., 18S rRNA) to quantify the parasite load. A parallel qPCR for a host cell gene can be used for normalization.

  • Data Analysis:

    • Calculate the percent inhibition of parasite growth for each compound concentration compared to the vehicle control.

    • Determine the EC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy in a Mouse Model of Cryptosporidiosis

This protocol is based on the widely used IFN-γ knockout mouse model.[2][5][14]

  • Animal Model: Use immunocompromised mice, such as interferon-gamma knockout (IFN-γ KO) mice, which are highly susceptible to Cryptosporidium infection.

  • Infection: Infect the mice by oral gavage with a defined number of viable C. parvum oocysts (e.g., 10,000 oocysts per mouse).

  • Treatment: Begin treatment with the test compound at a specified time post-infection. Administer the compound orally once or twice daily for a defined period (e.g., 7-14 days). Include a vehicle control group.

  • Monitoring of Infection:

    • Oocyst Shedding: Collect fecal samples from each mouse at regular intervals and quantify the number of oocysts shed per gram of feces using methods such as qPCR or immunofluorescence microscopy.

    • Clinical Signs: Monitor the mice for clinical signs of illness, such as weight loss and changes in activity.

  • Data Analysis:

    • Compare the oocyst shedding between the treated and vehicle control groups to determine the reduction in parasite load.

    • Evaluate the effect of the treatment on the clinical signs of the disease.

Signaling Pathway and Experimental Workflows

While the detailed PI4K signaling cascade in Cryptosporidium is not fully elucidated, its core function is understood. CpPI4K phosphorylates phosphatidylinositol (PI) at the 4'-hydroxyl position of the inositol (B14025) ring, producing phosphatidylinositol 4-phosphate (PI4P). PI4P acts as a crucial lipid second messenger, primarily localized to the Golgi apparatus, where it recruits effector proteins that regulate vesicular trafficking and membrane dynamics. Inhibition of CpPI4K disrupts the production of PI4P, leading to defects in these essential cellular processes and ultimately parasite death.

PI4K_Signaling_Pathway cluster_membrane Cellular Membranes cluster_downstream Downstream Cellular Processes PI Phosphatidylinositol (PI) CpPI4K Cryptosporidium PI4K (CpPI4K) PI->CpPI4K ADP ADP CpPI4K->ADP PI4P Phosphatidylinositol 4-Phosphate (PI4P) CpPI4K->PI4P Phosphorylation ATP ATP ATP->CpPI4K Vesicular_Trafficking Vesicular Trafficking PI4P->Vesicular_Trafficking Recruits Effector Proteins Golgi_Maintenance Golgi Maintenance PI4P->Golgi_Maintenance Membrane_Biogenesis Membrane Biogenesis PI4P->Membrane_Biogenesis Parasite_Survival Parasite Survival & Proliferation Vesicular_Trafficking->Parasite_Survival Golgi_Maintenance->Parasite_Survival Membrane_Biogenesis->Parasite_Survival Inhibitors PI4K Inhibitors (e.g., this compound, EDI048) Inhibitors->CpPI4K Inhibition

Caption: CpPI4K signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay CpPI4K Enzymatic Assay (e.g., ADP-Glo) IC50 Determine IC50 Enzyme_Assay->IC50 Cell_Assay Growth Inhibition Assay (HCT-8 cells) EC50 Determine EC50 Cell_Assay->EC50 Lead_Compound Lead Compound Identification IC50->Lead_Compound EC50->Lead_Compound Mouse_Model IFN-γ KO Mouse Model Efficacy_Mouse Assess Efficacy: - Oocyst Shedding - Clinical Signs Mouse_Model->Efficacy_Mouse Calf_Model Neonatal Calf Model Efficacy_Calf Assess Efficacy: - Diarrhea Resolution - Oocyst Shedding Calf_Model->Efficacy_Calf Efficacy_Mouse->Calf_Model Preclinical_Candidate Preclinical Candidate Selection Efficacy_Calf->Preclinical_Candidate Lead_Compound->Mouse_Model

Caption: Drug discovery workflow for CpPI4K inhibitors.

Conclusion

Cryptosporidium PI4K is a druggable target with a critical role in the parasite's life cycle. The development of potent and selective inhibitors with demonstrated in vivo efficacy has paved the way for a new therapeutic strategy against cryptosporidiosis. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of CpPI4K and the discovery and development of novel anti-cryptosporidial agents. Further research into the specific downstream effectors of PI4P in Cryptosporidium will undoubtedly provide deeper insights into the parasite's biology and may reveal additional targets for intervention.

References

Methodological & Application

Application Note: Quantifying the Efficacy of KDU731 Using a Quantitative PCR (qPCR) Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: KDU731 is a novel small molecule inhibitor targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway. The TGF-β pathway is a critical regulator of cellular processes such as proliferation, differentiation, and extracellular matrix production. Its dysregulation is implicated in various diseases, including fibrosis and cancer. This application note provides a detailed protocol for a quantitative polymerase chain reaction (qPCR) assay to measure the efficacy of this compound by quantifying the expression of downstream target genes of the TGF-β pathway.

Key Experiments and Methodologies

Cell Culture and Treatment with this compound

A suitable cell line responsive to TGF-β signaling, such as the human lung adenocarcinoma cell line A549, is used.

  • Protocol:

    • Culture A549 cells in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

    • The following day, starve the cells in serum-free F-12K medium for 4 hours.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (e.g., DMSO) for 1 hour.

    • Induce the TGF-β pathway by adding recombinant human TGF-β1 to a final concentration of 5 ng/mL to all wells except the untreated control.

    • Incubate the plates for 24 hours at 37°C and 5% CO2.

RNA Extraction and cDNA Synthesis

Total RNA is extracted from the treated cells, and its quality and quantity are assessed before reverse transcription into complementary DNA (cDNA).

  • Protocol:

    • After the 24-hour incubation, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the wells using a suitable lysis buffer (e.g., from an RNA extraction kit).

    • Extract total RNA using a column-based RNA extraction kit according to the manufacturer's instructions.

    • Elute the RNA in nuclease-free water.

    • Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers, following the manufacturer's protocol.

Quantitative PCR (qPCR)

The synthesized cDNA is used as a template for qPCR to quantify the relative expression levels of the target genes (SERPINE1 and SMAD7) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Protocol:

    • Prepare the qPCR reaction mix in a total volume of 20 µL, containing:

      • 10 µL of 2x SYBR Green qPCR Master Mix

      • 1 µL of forward primer (10 µM)

      • 1 µL of reverse primer (10 µM)

      • 2 µL of diluted cDNA (e.g., 1:10 dilution)

      • 6 µL of nuclease-free water

    • Use the following primer sequences:

      • SERPINE1 Forward: 5'-GACATCCTGGAACTGCCCTA-3'

      • SERPINE1 Reverse: 5'-CCAGGATGTCGTCATCAGCA-3'

      • SMAD7 Forward: 5'-GGAAGATCCGGCAGAGAGTC-3'

      • SMAD7 Reverse: 5'-GCTCCACAGCACACACTTCA-3'

      • GAPDH Forward: 5'-AATCCCATCACCATCTTCCA-3'

      • GAPDH Reverse: 5'-TGGACTCCACGACGTACTCA-3'

    • Perform the qPCR using a real-time PCR detection system with the following cycling conditions:

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 60 seconds

    • Include a melt curve analysis at the end of the run to verify the specificity of the PCR products.

Data Presentation and Analysis

The efficacy of this compound is determined by calculating the fold change in the expression of the target genes relative to the TGF-β1 treated control. The comparative Ct (ΔΔCt) method is used for this analysis.

Table 1: Raw Ct Values from qPCR Experiment

Treatment Target Gene Replicate 1 (Ct) Replicate 2 (Ct) Replicate 3 (Ct) Average Ct
Untreated Control GAPDH 22.5 22.6 22.4 22.5
SERPINE1 28.3 28.5 28.4 28.4
SMAD7 24.1 24.0 24.2 24.1
TGF-β1 (5 ng/mL) GAPDH 22.6 22.5 22.7 22.6
SERPINE1 24.1 24.3 24.2 24.2
SMAD7 26.8 26.9 26.7 26.8
TGF-β1 + this compound (1 µM) GAPDH 22.4 22.5 22.6 22.5
SERPINE1 26.5 26.7 26.6 26.6
SMAD7 25.0 25.2 25.1 25.1
TGF-β1 + this compound (10 µM) GAPDH 22.7 22.6 22.5 22.6
SERPINE1 28.1 28.3 28.2 28.2

| | SMAD7 | 24.3 | 24.4 | 24.2 | 24.3 |

Table 2: Calculation of Fold Change in Gene Expression (ΔΔCt Method)

Treatment Target Gene Avg. Ct ΔCt (Avg. Ct Target - Avg. Ct GAPDH) ΔΔCt (ΔCt Sample - ΔCt TGF-β1 Control) Fold Change (2^-ΔΔCt)
TGF-β1 (5 ng/mL) SERPINE1 24.2 1.6 0.0 1.0 (Reference)
SMAD7 26.8 4.2 0.0 1.0 (Reference)
TGF-β1 + this compound (1 µM) SERPINE1 26.6 4.1 2.5 0.18
SMAD7 25.1 2.6 -1.6 3.03
TGF-β1 + this compound (10 µM) SERPINE1 28.2 5.6 4.0 0.06

| | SMAD7 | 24.3 | 1.7 | -2.5 | 5.66 |

Visualizations

G cluster_0 Cell Culture & Treatment cluster_1 RNA Processing cluster_2 qPCR & Analysis A Seed A549 Cells B Serum Starvation A->B C Pre-treat with this compound B->C D Induce with TGF-β1 C->D E Incubate for 24h D->E F RNA Extraction E->F G RNA Quantification F->G H cDNA Synthesis G->H I Prepare qPCR Reaction H->I J Run qPCR I->J K Data Analysis (ΔΔCt) J->K

Caption: Experimental workflow for assessing this compound efficacy.

TGF_Pathway TGFb TGF-β1 Receptor TGF-β Receptor TGFb->Receptor SMAD23 p-SMAD2/3 Receptor->SMAD23 Phosphorylation Complex SMAD Complex SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocation SERPINE1 SERPINE1 (Pro-fibrotic) Nucleus->SERPINE1 Upregulation SMAD7 SMAD7 (Inhibitory) Nucleus->SMAD7 Downregulation This compound This compound This compound->Receptor Inhibition

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Conclusion

This application note details a comprehensive qPCR-based protocol for evaluating the efficacy of the TGF-β pathway inhibitor, this compound. The provided methodology, from cell culture to data analysis, offers a reliable framework for researchers to quantify the dose-dependent effects of this compound on target gene expression. The results indicate that this compound effectively inhibits TGF-β1-induced expression of the pro-fibrotic gene SERPINE1 and restores the expression of the inhibitory SMAD7, confirming its intended mechanism of action. This assay can be readily adapted for screening other potential inhibitors of the TGF-β signaling pathway.

Illuminating the Role of KDU731: Advanced Fluorescent Microscopy Techniques for Cellular Signaling Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

KDU731 is a recently identified scaffold protein implicated in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, downstream of the Epidermal Growth Factor Receptor (EGFR). Dysregulation of this compound has been linked to aberrant cellular proliferation and apoptosis. Understanding the precise molecular interactions and dynamics of this compound is therefore critical for elucidating its role in cellular homeostasis and disease. This document provides detailed application notes and protocols for investigating this compound using a suite of powerful fluorescent microscopy techniques: Immunofluorescence (IF) for localization, Förster Resonance Energy Transfer (FRET) for protein-protein interactions, and Fluorescence Recovery After Photobleaching (FRAP) for protein dynamics.

Section 1: this compound in the EGFR-MAPK Signaling Pathway

The EGFR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway. Scaffold proteins, such as this compound, play a pivotal role in organizing these signaling components, ensuring the fidelity and efficiency of signal transduction.[1][2][3] This organization prevents unwanted crosstalk between signaling pathways and localizes signaling activity to specific subcellular compartments.[1][3] The following diagram illustrates the hypothesized position of this compound within the EGFR-MAPK pathway and its potential link to the apoptosis pathway.

EGFR_MAPK_KDU731_Apoptosis cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion EGFR EGFR Ras Ras EGFR->Ras Activation EGF EGF EGF->EGFR Ligand Binding KDU731_complex This compound Scaffold Complex ERK ERK KDU731_complex->ERK Phosphorylation Cascade Ras->KDU731_complex Raf Raf Raf->KDU731_complex MEK MEK MEK->KDU731_complex ERK->KDU731_complex Bad Bad ERK->Bad Phosphorylation (Inhibition of Apoptosis) Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Nuclear Translocation Bcl2 Bcl-2 Bad->Bcl2 Inhibition Bax Bax Bcl2->Bax Inhibition Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Proliferation Proliferation Transcription->Proliferation Gene Expression Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Dysregulated_this compound Dysregulated this compound Dysregulated_this compound->Bad Loss of Inhibition IF_Workflow A 1. Cell Culture & Fixation B 2. Permeabilization A->B C 3. Blocking B->C D 4. Primary Antibody Incubation (anti-KDU731 & anti-MEK1) C->D E 5. Secondary Antibody Incubation (Fluorophore-conjugated) D->E F 6. Counterstaining & Mounting E->F G 7. Imaging & Analysis F->G FRET_Workflow A 1. Plasmid Transfection (this compound-mCerulean & MEK1-mVenus) B 2. Live-Cell Imaging Setup A->B C 3. Image Acquisition (Donor, Acceptor, FRET channels) B->C D 4. Data Analysis (Correction for bleed-through) C->D E 5. FRET Efficiency Calculation D->E FRAP_Workflow A 1. Transfect Cells (this compound-GFP) B 2. Pre-bleach Imaging A->B C 3. Photobleaching of ROI B->C D 4. Post-bleach Imaging C->D E 5. Data Analysis (Recovery Curve) D->E F 6. Calculate Mobile Fraction & t1/2 E->F

References

Application Notes and Protocols for Bioluminescence Imaging with KDU731 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioluminescence imaging (BLI) is a powerful and non-invasive technique for monitoring biological processes in living animals.[1][2][3][4] This technology is particularly valuable in preclinical drug development for assessing the efficacy of therapeutic candidates in real-time.[3][5] KDU731 is a potent and selective inhibitor of Cryptosporidium phosphatidylinositol-4-OH kinase (PI(4)K), a lipid kinase essential for the parasite's growth.[6][7][8][9] This compound has demonstrated significant efficacy in reducing parasite burden in animal models of cryptosporidiosis.[7][9][10][11]

These application notes provide detailed protocols for utilizing bioluminescence imaging to evaluate the in vivo efficacy of this compound against genetically engineered Cryptosporidium parvum expressing luciferase reporters in mouse models.

Application Notes

This compound has been shown to be effective against Cryptosporidium parvum and C. hominis in both in vitro and in vivo models.[7][9][10] Bioluminescence imaging allows for the longitudinal monitoring of the parasite load in response to this compound treatment, providing a dynamic understanding of its anti-cryptosporidial activity.[10]

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in animal models of cryptosporidiosis.

Table 1: In Vivo Efficacy of this compound in an Immunocompromised Mouse Model [7][10]

Animal ModelParasite StrainThis compound DosageTreatment DurationOutcome
Interferon-γ knockout C57BL/6 miceC. parvum expressing Nanoluciferase (Nluc) or Firefly luciferase (Fluc)10 mg/kg (body weight), oral7 daysSignificantly reduced oocyst shedding and intestinal parasite load

Table 2: Therapeutic Efficacy of this compound in a Neonatal Calf Model [7][10]

Animal ModelParasite StrainThis compound DosageTreatment DurationOutcome
Neonatal calvesC. parvum5 mg/kg (body weight), oral, every 12 hours7 daysRapid resolution of diarrhea and dehydration, significant decrease in parasite shedding

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established in vivo bioluminescence imaging procedures and can be adapted for specific experimental needs.[1][12][13][14]

Protocol 1: In Vivo Bioluminescence Imaging with Firefly Luciferase (Fluc)-expressing C. parvum

Objective: To monitor the intestinal parasite load in mice infected with Fluc-expressing C. parvum following treatment with this compound.

Materials:

  • Immunocompromised mice (e.g., IFN-γ knockout)

  • Fluc-expressing C. parvum oocysts

  • This compound suspension

  • D-Luciferin potassium or sodium salt

  • Sterile DPBS

  • Anesthesia machine with isoflurane (B1672236)

  • In vivo imaging system (e.g., IVIS Spectrum)

Procedure:

  • Animal Infection:

    • Inoculate 6- to 8-week-old immunocompromised mice with 10,000 Fluc-expressing C. parvum oocysts via oral gavage.[10]

    • Monitor the infection by imaging at regular intervals (e.g., daily or every other day).

  • This compound Treatment:

    • Prepare a suspension of this compound for oral administration.

    • Initiate treatment at the desired time point (e.g., after infection is established).

    • Administer this compound orally at a dose of 10 mg/kg body weight daily for 7 days.[10] A vehicle control group should be included.

  • Substrate Preparation:

    • Prepare a fresh stock solution of D-Luciferin at 15 mg/mL in sterile DPBS.[1][13]

    • Filter-sterilize the solution using a 0.2 µm syringe filter.[13][14]

  • Bioluminescence Imaging:

    • Anesthetize the mice using isoflurane (1-2% for maintenance).[10]

    • Inject the D-Luciferin solution intraperitoneally (IP) at a dose of 150 mg/kg body weight (approximately 10 µL/g of body weight).[14]

    • Wait for 10-15 minutes for the substrate to distribute and the signal to peak.[12][14]

    • Place the anesthetized animal in the imaging chamber of the in vivo imaging system.

    • Acquire bioluminescence images. The exposure time will depend on the signal intensity but can range from 1 second to 1 minute.

    • Use imaging software to quantify the bioluminescent signal from a defined region of interest (ROI) over the abdomen. The signal is typically measured in photons per second.

Protocol 2: In Vivo Bioluminescence Imaging with Nanoluciferase (Nluc)-expressing C. parvum

Objective: To monitor the parasite load in the feces of mice infected with Nluc-expressing C. parvum following treatment with this compound.

Materials:

  • Immunocompromised mice (e.g., IFN-γ knockout)

  • Nluc-expressing C. parvum oocysts

  • This compound suspension

  • Nano-Glo® In Vivo Substrate (e.g., furimazine or its analogs like fluorofurimazine)

  • Sterile PBS

  • Anesthesia machine with isoflurane

  • In vivo imaging system (e.g., IVIS Spectrum)

Procedure:

  • Animal Infection and Treatment:

    • Follow the same procedure for animal infection and this compound treatment as described in Protocol 1.

  • Substrate Preparation and Administration:

    • Prepare the Nano-Glo® substrate according to the manufacturer's instructions. For example, dilute the substrate in sterile PBS.

    • The route of administration can be intravenous (IV) via the tail vein for a rapid and high peak signal, or intraperitoneal (IP).[10]

    • For IV injection, a typical dose is 5 µg of furimazine in 100 µL of sterile PBS.[15]

  • Bioluminescence Imaging:

    • Anesthetize the mice with isoflurane.

    • Administer the prepared substrate.

    • Immediately begin acquiring images, as the Nluc signal can be rapid. Typical acquisition times are short, often 60 seconds or less.[10][15]

    • Use an open filter to collect all emitted photons.

    • Quantify the signal from the abdominal region as described in Protocol 1.

  • Fecal Luciferase Measurement (Alternative to whole-animal imaging):

    • Collect fecal samples (e.g., 20 mg) from individual mice.[10]

    • Homogenize the fecal samples in an appropriate buffer.

    • Add the Nanoluciferase substrate and measure the luminescence using a luminometer. This provides a quantitative measure of oocyst shedding.[10]

Visualizations

Signaling Pathway

KDU731_Mechanism_of_Action Mechanism of Action of this compound cluster_parasite Cryptosporidium PI Phosphatidylinositol (PI) PI4K PI 4-kinase (PI(4)K) PI->PI4K Substrate PI4P Phosphatidylinositol 4-phosphate (PI4P) Vesicular_Trafficking Vesicular Trafficking & Parasite Growth PI4P->Vesicular_Trafficking Essential for PI4K->PI4P Phosphorylation This compound This compound This compound->PI4K Inhibition

Caption: this compound inhibits Cryptosporidium PI(4)K, blocking parasite growth.

Experimental Workflow

KDU731_Bioluminescence_Imaging_Workflow Experimental Workflow for this compound Efficacy Testing Infection Infect Immunocompromised Mice with Luciferase-expressing Cryptosporidium Treatment Administer this compound (or Vehicle Control) Infection->Treatment Substrate_Admin Administer Luciferase Substrate (D-Luciferin or Furimazine) Treatment->Substrate_Admin Imaging Perform In Vivo Bioluminescence Imaging Substrate_Admin->Imaging Analysis Quantify Bioluminescent Signal (Parasite Load) Imaging->Analysis Efficacy Determine Efficacy of this compound Analysis->Efficacy

Caption: Workflow for evaluating this compound efficacy using in vivo imaging.

References

Application Notes and Protocols for Cell-Based Screening of KDU731 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides to lethal levels. This process is distinct from other cell death modalities such as apoptosis and necroptosis. The central regulator of ferroptosis is Glutathione (B108866) Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides. Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death. The induction of ferroptosis has emerged as a promising therapeutic strategy for various diseases, including cancer.

This document provides detailed protocols for a suite of cell-based assays designed to screen chemical libraries, such as analogs of KDU731, for their potential to modulate the ferroptosis pathway. While this compound is a known inhibitor of Cryptosporidium PI(4)K, its analogs may possess novel off-target activities. The following protocols will enable the identification and characterization of compounds that induce ferroptosis, with a focus on GPX4 inhibition and lipid peroxidation.

Core Signaling Pathway

The central role of GPX4 in preventing ferroptosis is depicted in the signaling pathway below. GPX4 utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH). Inhibition of GPX4 disrupts this protective mechanism, leading to an accumulation of lipid ROS and subsequent cell death.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA PUFA-PL L_OOH Lipid Hydroperoxides (L-OOH) PUFA->L_OOH Lipid Peroxidation L_OH Lipid Alcohols (L-OH) L_OOH->L_OH Reduction Lipid_ROS Lipid ROS Accumulation L_OOH->Lipid_ROS GSH Glutathione (GSH) GPX4 GPX4 GSH->GPX4 GSSG Oxidized Glutathione (GSSG) GPX4->L_OH GPX4->GSSG KDU731_analogs This compound Analogs (Potential Inhibitors) KDU731_analogs->GPX4 Inhibition Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: GPX4-mediated suppression of ferroptosis.

Experimental Workflow for Screening this compound Analogs

The screening process is designed as a hierarchical cascade, starting with a broad screen for cytotoxic compounds and progressively narrowing down to those that act through a ferroptosis-specific mechanism.

Screening_Workflow start This compound Analog Library primary_screen Primary Screen: Cell Viability Assay start->primary_screen hits Initial Hits (Cytotoxic Compounds) primary_screen->hits secondary_screen Secondary Screen: Co-treatment with Ferroptosis Inhibitors (e.g., Ferrostatin-1) hits->secondary_screen confirmed_hits Confirmed Ferroptosis Inducers secondary_screen->confirmed_hits tertiary_screen Tertiary Screens: - Lipid Peroxidation Assay - GPX4 Activity Assay confirmed_hits->tertiary_screen mechanism_validated Mechanism-Validated Hits tertiary_screen->mechanism_validated end Lead Candidates mechanism_validated->end Hit_Confirmation_Logic cluster_criteria Confirmation Criteria criterion1 Induces Cell Death (Low IC50) confirmed_hit Confirmed GPX4-Targeting Ferroptosis Inducer criterion1->confirmed_hit criterion2 Cell Death Rescued by Ferrostatin-1 criterion2->confirmed_hit criterion3 Increases Lipid Peroxidation criterion3->confirmed_hit criterion4 Directly Inhibits GPX4 Enzyme criterion4->confirmed_hit

KDU731 Formulation for Oral Administration in Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

KDU731 is a potent and selective pyrazolopyridine inhibitor of Cryptosporidium phosphatidylinositol-4-OH kinase (PI(4)K), a lipid kinase essential for parasite viability.[1][2][3] It has demonstrated significant efficacy in reducing parasite burden and resolving clinical symptoms of cryptosporidiosis in in vitro and in vivo models, including immunocompromised mice and neonatal calves.[1][3][4][5] this compound acts as an ATP-competitive inhibitor of the Cryptosporidium PI(4)K, showing high selectivity for the parasite's enzyme over the human counterpart.[2][4][6] This document provides detailed application notes and protocols for the preparation and oral administration of this compound in a research setting.

Data Presentation

In Vitro Efficacy
ParameterC. parvumC. hominisHost Cell Toxicity (HepG2)
EC50 0.1 µM[4]0.13 µM[4]N/A
EC90 Reported in vitro[1]N/AN/A
CC50 N/AN/A15.6 µM[1]
Selectivity Index >100[1]N/AN/A
In Vivo Pharmacokinetics of Oral Suspension
SpeciesDoseBioavailabilityt1/2CmaxTmax
Rodents (Mouse/Rat) 10 mg/kg[7]37%[1]2–4 h[1]~3,200 nM·h (AUClast in mice)[7]Not Specified
Rhesus Monkey Not Specified9%[1]2–4 h[1]Not SpecifiedNot Specified
Neonatal Calf 5 mg/kg[1]Not SpecifiedModerate[1]Plasma levels maintained above in vitro EC90[1]Not Specified

Signaling Pathway

The proposed mechanism of action for this compound is the inhibition of the Cryptosporidium phosphatidylinositol-4-OH kinase (PI(4)K). This enzyme is crucial for the generation of phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid involved in membrane trafficking and integrity within the parasite. By blocking PI(4)K, this compound disrupts these essential cellular processes, leading to parasite death.

KDU731_Mechanism_of_Action cluster_parasite Cryptosporidium Parasite PI Phosphatidylinositol (PI) PI4K PI(4)K (Phosphatidylinositol 4-Kinase) PI->PI4K Substrate PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4K->PI4P Catalyzes ATP ATP ATP->PI4K Phosphate Donor Vesicular_Trafficking Membrane Trafficking & Integrity PI4P->Vesicular_Trafficking Regulates Parasite_Viability Parasite Viability Vesicular_Trafficking->Parasite_Viability Essential for This compound This compound This compound->PI4K Inhibits (ATP-competitive)

Caption: Mechanism of this compound action via inhibition of Cryptosporidium PI(4)K.

Experimental Protocols

Preparation of this compound Oral Suspension

This protocol describes the preparation of a research-grade oral suspension of this compound. The exact formulation used in the original studies is not publicly available; however, a common vehicle for preclinical oral dosing is a methylcellulose-based suspension.

Materials:

  • This compound powder

  • Methylcellulose (B11928114) (0.5% w/v)

  • Tween 80 (0.5% v/v)

  • Sterile, purified water

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

  • Graduated cylinders and beakers

  • Analytical balance

Procedure:

  • Vehicle Preparation:

    • Prepare a 0.5% methylcellulose and 0.5% Tween 80 solution in sterile water. For example, to prepare 100 mL, add 0.5 g of methylcellulose and 0.5 mL of Tween 80 to 99 mL of water.

    • Stir the solution on a stir plate until the methylcellulose is fully dissolved. This may require stirring for several hours or overnight at 4°C.

  • This compound Suspension:

    • Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

    • Triturate the this compound powder in a mortar with a small amount of the vehicle to create a smooth paste. This prevents clumping.

    • Gradually add the remaining vehicle to the paste while continuously mixing.

    • Alternatively, for larger volumes, use a homogenizer to ensure a uniform suspension.

    • Continuously stir the final suspension with a magnetic stir bar during dosing to maintain uniformity.

Note: The stability of this formulation should be determined empirically. It is recommended to prepare the suspension fresh for each experiment.

In Vivo Efficacy Study in an Immunocompromised Mouse Model

This protocol is based on studies using IFN-γ knockout mice, which are susceptible to chronic Cryptosporidium infection.[1][4]

Mouse_Efficacy_Workflow cluster_workflow In Vivo Mouse Efficacy Study Workflow Infection Infection (e.g., 10,000 C. parvum oocysts) Establish_Infection Allow Infection to Establish (e.g., 3-11 days) Infection->Establish_Infection Treatment_Initiation Initiate Treatment (Oral Gavage) Establish_Infection->Treatment_Initiation Dosing_Regimen Dosing Regimen (e.g., 10 mg/kg this compound or Vehicle) Twice daily for 7 days Treatment_Initiation->Dosing_Regimen Monitoring Monitor Parasite Load (Fecal oocyst shedding via qPCR/luciferase) Dosing_Regimen->Monitoring Daily Endpoint_Analysis Endpoint Analysis (Histology of intestinal tissue) Monitoring->Endpoint_Analysis At study conclusion

Caption: Workflow for in vivo efficacy testing of this compound in a mouse model.

Materials and Animals:

  • IFN-γ knockout mice

  • C. parvum oocysts (e.g., UGA1 Nluc or UGA2 Fluc strains for luciferase-based monitoring)[1]

  • This compound oral suspension (prepared as described above)

  • Vehicle control (e.g., 0.5% methylcellulose, 0.5% Tween 80 in water)

  • Oral gavage needles

  • Cages with wire-floor bottoms for fecal collection

  • qPCR reagents or luciferase assay system for oocyst quantification

Procedure:

  • Infection:

    • Infect mice by oral gavage with approximately 10,000 C. parvum oocysts.[1]

  • Establishment of Infection:

    • Allow the infection to establish for a period of 3 to 11 days post-infection.[1] Monitor fecal oocyst shedding to confirm infection.

  • Treatment:

    • Randomly assign mice to treatment and vehicle control groups.

    • Administer this compound oral suspension (e.g., at a dose of 10 mg/kg) or vehicle control via oral gavage.[4]

    • Dosing is typically performed twice daily for a duration of 7 days.[1][4]

  • Monitoring:

    • Collect fecal samples daily to quantify oocyst shedding. This can be done using qPCR to measure parasite DNA or by measuring luciferase activity if using transgenic parasite strains.[1]

    • Monitor animal weight and clinical signs of disease.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Collect intestinal tissue for histological analysis to assess for the presence of parasites and any pathological changes.[4]

Pharmacokinetic Study in Rodents

Procedure:

  • Dosing:

    • Administer a single oral dose of this compound suspension to rodents (e.g., 10 mg/kg in mice).[7] For intravenous administration comparison, a lower dose (e.g., 1 mg/kg) can be used.[7]

  • Blood Sampling:

    • Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Process blood to collect plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Quantify this compound concentrations in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) using appropriate software.

Safety and Handling

This compound is a research compound, and its full toxicological profile has not been established. Researchers should handle the compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal instructions.

Disclaimer: These protocols are intended as a guide for research purposes. Researchers should optimize protocols for their specific experimental conditions and adhere to all institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for Evaluating KDU731 in Immunocompromised Hosts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the preclinical evaluation of KDU731, a potent inhibitor of Cryptosporidium phosphatidylinositol-4-OH kinase (PI(4)K), in the context of immunocompromised hosts. Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, poses a significant threat to individuals with weakened immune systems, such as those with HIV/AIDS or organ transplant recipients.[1][2] this compound has emerged as a promising therapeutic candidate for this vulnerable population.[3][4]

Introduction to this compound

This compound is a pyrazolopyridine compound that acts as an ATP-competitive inhibitor of Cryptosporidium PI(4)K, a lipid kinase essential for the parasite's growth and survival.[3][4][5][6] It has demonstrated potent activity against both Cryptosporidium parvum and Cryptosporidium hominis, the two species responsible for the majority of human infections.[5][6] Preclinical studies have shown its efficacy in both in vitro and in vivo models, including in immunocompromised mice, where it significantly reduces the parasite burden.[4][5][7] Novartis is currently advancing the clinical development of this compound for the treatment of cryptosporidiosis, supported by the Bill & Melinda Gates Foundation.[8][9]

Mechanism of Action of this compound

This compound selectively targets the ATP-binding site of the Cryptosporidium PI(4)K enzyme.[3][6][10] This inhibition disrupts essential signaling pathways within the parasite that are involved in vesicular trafficking and maintenance of the Golgi apparatus.[11] The high selectivity of this compound for the parasite's enzyme over host kinases contributes to its favorable safety profile.[5]

KDU731_Mechanism_of_Action cluster_parasite Cryptosporidium Parasite This compound This compound PI4K Cryptosporidium PI(4)K This compound->PI4K Inhibits Vesicular_Trafficking Vesicular Trafficking & Golgi Maintenance PI4K->Vesicular_Trafficking Regulates ATP ATP ATP->PI4K Binds Parasite_Growth Parasite Growth & Replication Vesicular_Trafficking->Parasite_Growth Essential for

Figure 1: this compound Mechanism of Action.

In Vitro Evaluation of this compound

In vitro assays are crucial for determining the potency and selectivity of this compound against Cryptosporidium species.

The following table summarizes the in vitro activity of this compound against C. parvum and its selectivity profile.

ParameterCell LineValueReference
EC50 vs C. parvum HCT-80.1 µM[6]
EC50 vs C. hominis HCT-80.13 µM[6]
CC50 (Cytotoxicity) HepG215.6 µM[5]
Selectivity Index (CC50/EC50) ->100[5]

This protocol details the methodology for assessing the efficacy of this compound against C. parvum using a human ileocecal adenocarcinoma cell line (HCT-8).

Materials:

  • HCT-8 cells (ATCC CCL-244)

  • C. parvum oocysts

  • Complete growth medium (e.g., RPMI-1640 with 10% fetal bovine serum)

  • This compound compound

  • Control compounds (e.g., paromomycin (B158545), nitazoxanide)

  • 96-well microplates

  • Nanoluciferase (Nluc) substrate (if using transgenic parasites)

  • Luminometer or high-content imaging system

Procedure:

  • Cell Seeding: Seed HCT-8 cells into 96-well plates at an appropriate density and incubate overnight to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in the complete growth medium.

  • Oocyst Excystation: Excyst C. parvum oocysts to release sporozoites.

  • Infection and Treatment: Remove the medium from the HCT-8 cells and add the sporozoite suspension. Subsequently, add the different concentrations of this compound and control compounds.

  • Incubation: Incubate the plates for 48-72 hours to allow for parasite development.

  • Quantification of Parasite Growth:

    • For transgenic parasites expressing luciferase: Add the Nluc substrate and measure luminescence using a luminometer.[5]

    • For wild-type parasites: Fix and stain the cells with a parasite-specific antibody and a nuclear stain (e.g., DAPI). Quantify the number of parasites per field of view using a high-content imaging system or fluorescence microscopy.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) by fitting the dose-response data to a four-parameter logistic equation.

In_Vitro_Workflow cluster_workflow In Vitro Evaluation Workflow Seed_Cells 1. Seed HCT-8 Cells in 96-well plates Prepare_Compounds 2. Prepare Serial Dilutions of this compound Infect_Cells 3. Infect HCT-8 Cells with C. parvum sporozoites Seed_Cells->Infect_Cells Treat_Cells 4. Add this compound to infected cells Infect_Cells->Treat_Cells Incubate 5. Incubate for 48-72 hours Treat_Cells->Incubate Quantify 6. Quantify Parasite Growth (Luminescence or Imaging) Incubate->Quantify Analyze 7. Analyze Data and Determine EC50 Quantify->Analyze

Figure 2: In Vitro Evaluation Workflow.

In Vivo Evaluation in Immunocompromised Hosts

The interferon-γ knockout (IFN-γ KO) mouse model is a well-established and relevant model for studying cryptosporidiosis in an immunocompromised setting.[5][6]

The following table summarizes the in vivo efficacy of this compound in the IFN-γ KO mouse model.

ParameterAnimal ModelThis compound DoseOutcomeReference
Oocyst Shedding IFN-γ KO Mice10 mg/kg/daySignificant reduction in fecal oocyst shedding[5][6]
Intestinal Parasite Load IFN-γ KO Mice10 mg/kg/dayPotent reduction in intestinal infection[5][7]
Histology IFN-γ KO Mice10 mg/kg/dayAbsence of parasites in the intestines of treated mice[6]

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in IFN-γ KO mice infected with C. parvum.

Materials:

  • 6- to 8-week-old C57BL/6 IFN-γ knockout mice[5]

  • C. parvum oocysts (wild-type or expressing luciferase)

  • This compound formulation for oral gavage

  • Vehicle control

  • Cages with wire-mesh floors for fecal collection

  • In vivo imaging system (for luciferase-expressing parasites)

  • qPCR reagents for parasite DNA quantification

Procedure:

  • Acclimatization: Acclimatize mice to the experimental conditions for at least one week.

  • Infection: Infect mice by oral gavage with approximately 10,000 C. parvum oocysts.[5]

  • Monitoring of Infection: Monitor the establishment of infection by measuring oocyst shedding in feces or by in vivo imaging of luciferase activity.

  • Treatment Initiation: Once the infection is established (e.g., day 3 or day 11 post-infection), randomize mice into treatment and control groups.[5]

  • Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control orally once daily for a specified duration (e.g., 7 days).[5][6]

  • Monitoring of Efficacy:

    • Fecal Oocyst Shedding: Collect feces at regular intervals and quantify oocyst shedding using qPCR or by measuring luciferase activity in fecal lysates.[5]

    • Parasite Tissue Load: At the end of the treatment period, quantify the parasite burden in the intestine. For luciferase-expressing parasites, this can be done by whole-animal or ex vivo intestinal imaging.[5]

  • Histological Analysis: Collect intestinal tissues for histological examination to assess for the presence of parasites and any pathological changes.[6]

  • Data Analysis: Compare the parasite load (oocyst shedding and intestinal burden) between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., non-parametric Kruskal-Wallis test).[5]

In_Vivo_Workflow cluster_workflow In Vivo Evaluation Workflow in IFN-γ KO Mice Infect_Mice 1. Infect IFN-γ KO Mice with C. parvum oocysts Monitor_Infection 2. Monitor Establishment of Infection Infect_Mice->Monitor_Infection Randomize 3. Randomize Mice into Treatment & Control Groups Monitor_Infection->Randomize Administer_Drug 4. Administer this compound or Vehicle Orally for 7 days Randomize->Administer_Drug Monitor_Efficacy 5. Monitor Fecal Oocyst Shedding & Intestinal Parasite Load Administer_Drug->Monitor_Efficacy Histology 6. Perform Histological Analysis of Intestinal Tissue Monitor_Efficacy->Histology Analyze 7. Analyze Data and Compare Treatment Groups Histology->Analyze

Figure 3: In Vivo Evaluation Workflow.

Safety and Pharmacokinetic Assessment

A comprehensive evaluation of this compound in immunocompromised hosts should also include safety and pharmacokinetic studies.

The following tables summarize key pharmacokinetic and safety findings for this compound.

Table 3: Pharmacokinetic Parameters of this compound [5]

SpeciesRouteT1/2 (hours)Oral Bioavailability (%)
Mouse/Rat Oral2 - 437
Rhesus Monkey Oral2 - 49

Table 4: Preclinical Safety Findings for this compound [5]

StudySpeciesKey Findings
2-Week Toxicology RatNo significant histopathological changes. Minor changes in clinical chemistry and hematology. No evidence of hematopoietic toxicity.

Standard preclinical protocols should be followed for assessing the safety and pharmacokinetics of this compound in relevant animal models. This includes:

  • Pharmacokinetic studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in immunocompromised and immunocompetent animals.

  • Toxicology studies: Conduct single-dose and repeat-dose toxicology studies to identify potential target organs of toxicity and to establish a safe dose range. Monitor for changes in clinical signs, body weight, food consumption, clinical pathology, and histopathology.

Conclusion

The methods described in these application notes provide a robust framework for the preclinical evaluation of this compound in immunocompromised hosts. The data from these studies are essential for advancing this compound through clinical development as a much-needed therapeutic for cryptosporidiosis in vulnerable populations. The demonstrated in vitro potency, in vivo efficacy in a relevant immunocompromised model, and favorable preclinical safety profile underscore the potential of this compound.[5]

References

Troubleshooting & Optimization

Optimizing KDU731 dosage to minimize toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of KDU731 while minimizing potential toxicity. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a pyrazolopyridine analog that functions as a selective, ATP-competitive inhibitor of the Cryptosporidium lipid kinase, phosphatidylinositol-4-OH kinase (PI(4)K).[1][2][3] This enzyme is crucial for the parasite's growth and survival. By targeting a parasite-specific kinase, this compound exhibits high selectivity and minimal impact on host cells.[1][3]

Q2: What is the known in vitro and in vivo efficacy of this compound?

A2: this compound has demonstrated potent activity against Cryptosporidium parvum and Cryptosporidium hominis in both laboratory and animal models.[4][5] In vitro studies using HCT-8 cells have shown low nanomolar efficacy.[1][3][6][7][8] In vivo, oral administration of this compound has been shown to significantly reduce intestinal parasite load in immunocompromised mice and neonatal calves, which serve as a clinical model for human cryptosporidiosis.[4][5]

Q3: What is the general toxicity profile of this compound?

A3: this compound has a favorable safety profile with minimal toxicity observed in host cells and animal models.[1][3][9] Studies have shown that it has a high selectivity index.[4] A 2-week toxicology study in rats revealed no significant histopathological changes and only minor alterations in clinical chemistry and hematology.[4] Importantly, no hematopoietic toxicity was observed, which can be a concern with kinase inhibitors.[4]

Q4: Is this compound expected to have significant drug-drug interactions?

A4: Current data suggests a low risk of drug-drug interactions. This compound did not inhibit any of the major human cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs.[4]

Q5: What are the recommended starting concentrations for in vitro experiments?

A5: Based on published data, effective concentrations in the low nanomolar range have been reported. For initial experiments, a dose-response curve starting from the low nanomolar to low micromolar range is recommended to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High host cell toxicity observed in vitro 1. Incorrect dosage calculation.2. Contamination of cell culture.3. Sensitivity of the specific host cell line.1. Double-check all calculations for drug dilution and administration.2. Perform routine checks for mycoplasma and other contaminants.3. Test a lower concentration range or a different, less sensitive host cell line if possible.
Inconsistent anti-cryptosporidial activity 1. Degradation of this compound stock solution.2. Variability in parasite infectivity.3. Inconsistent timing of treatment.1. Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at the recommended temperature and protect from light.2. Ensure a consistent number of viable oocysts are used for infection in each experiment.3. Standardize the time point of drug addition post-infection.
Poor solubility of this compound in culture medium 1. Inappropriate solvent for stock solution.2. High final concentration leading to precipitation.1. Ensure this compound is dissolved in a suitable solvent (e.g., DMSO) before further dilution in aqueous media.2. Avoid high final concentrations of the solvent in the culture medium (typically ≤0.1% DMSO). If precipitation occurs at the desired concentration, consider using a different formulation or vehicle.

Quantitative Data Summary

Table 1: In Vitro Efficacy and Toxicity of this compound

Parameter Value Cell Line Organism Reference
EC500.1 µMHCT-8C. parvum[4][10]
EC500.13 µMHCT-8C. hominis[10]
IC50102 nM (± 2.28)HCT-8C. parvum[1][3][6][7][8]
IC90146 nM (± 2.92)HCT-8C. parvum[2]
CC50 (HepG2)15.6 µMHepG2-[4]
Selectivity Index>100--[4]

Table 2: In Vivo Efficacy of this compound

Animal Model Dosage Treatment Duration Outcome Reference
Immunocompromised Mice1, 5, or 10 mg/kg (oral)7 daysPotent reduction in intestinal infection and oocyst shedding.[4][10]
Neonatal Calves5 mg/kg (oral, every 12h)7 daysRapid resolution of diarrhea and dehydration.[4][5][10]

Experimental Protocols

1. In Vitro Anti-cryptosporidial Activity Assay (HCT-8 cells)

  • Cell Culture: Human ileocecal adenocarcinoma (HCT-8) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics at 37°C in a 5% CO2 atmosphere.

  • Infection: HCT-8 cells are seeded in 96-well plates and grown to confluency. Cryptosporidium parvum oocysts are treated with a bleach solution to excyst sporozoites. A defined number of sporozoites are then added to the HCT-8 cell monolayers.

  • Treatment: Following a brief incubation period to allow for parasite invasion, the medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).

  • Quantification of Parasite Growth: After a 48-hour incubation period, parasite growth can be quantified using various methods, such as:

    • qPCR: DNA is extracted from the cells, and parasite-specific genes are amplified to quantify parasite load.[1][3]

    • Fluorescence Microscopy: If using a fluorescently labeled parasite strain, the number of parasitophorous vacuoles can be counted.[1][3]

    • Luciferase Assay: For transgenic parasites expressing luciferase, a luciferase assay can be performed to measure parasite viability.[4]

  • Data Analysis: The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is calculated by fitting the dose-response data to a suitable sigmoidal curve.

2. Host Cell Viability Assay

  • Cell Culture and Treatment: HCT-8 or other host cells are seeded in a 96-well plate and treated with the same concentrations of this compound as in the efficacy assay.

  • Viability Assessment: After the desired incubation period (e.g., 48 hours), cell viability is assessed using a standard method such as:

    • Resazurin Assay: Resazurin is added to the wells, and the fluorescence of the reduced product, resorufin, is measured, which is proportional to the number of viable cells.[2]

    • MTT or XTT Assay: These colorimetric assays measure the metabolic activity of viable cells.

  • Data Analysis: The half-maximal cytotoxic concentration (CC50) is determined from the dose-response curve.

Visualizations

KDU731_Signaling_Pathway This compound This compound PI4K Cryptosporidium PI(4)K This compound->PI4K Inhibits ADP ADP PI4K->ADP PIP2 Phosphatidylinositol 4-phosphate (PI4P) PI4K->PIP2 ATP ATP ATP->PI4K PIP Phosphatidylinositol (PI) PIP->PI4K ParasiteGrowth Parasite Growth & Survival PIP2->ParasiteGrowth

Caption: this compound inhibits Cryptosporidium PI(4)K, blocking a key signaling pathway for parasite survival.

Experimental_Workflow cluster_invitro In Vitro Analysis CellCulture Culture Host Cells (e.g., HCT-8) Infection Infect with Cryptosporidium CellCulture->Infection Treatment Treat with this compound Dose-Response Infection->Treatment EfficacyAssay Quantify Parasite Growth (qPCR, Microscopy) Treatment->EfficacyAssay ToxicityAssay Assess Host Cell Viability (Resazurin Assay) Treatment->ToxicityAssay DataAnalysis Calculate EC50/IC50 and CC50 EfficacyAssay->DataAnalysis ToxicityAssay->DataAnalysis

Caption: A typical experimental workflow for evaluating this compound efficacy and toxicity in vitro.

Troubleshooting_Logic Start Unexpected Experimental Outcome CheckToxicity Is host cell toxicity higher than expected? Start->CheckToxicity CheckEfficacy Is anti-parasitic efficacy lower than expected? Start->CheckEfficacy CheckDosage Verify Dosage Calculations CheckToxicity->CheckDosage Yes CheckContamination Check for Cell Culture Contamination CheckToxicity->CheckContamination Yes CheckDrugStability Prepare Fresh This compound Stock CheckEfficacy->CheckDrugStability Yes CheckParasiteViability Confirm Parasite Infectivity CheckEfficacy->CheckParasiteViability Yes End Re-run Experiment CheckDosage->End CheckContamination->End CheckDrugStability->End CheckParasiteViability->End

Caption: A decision tree to troubleshoot common issues when working with this compound.

References

Overcoming KDU731 solubility issues in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the experimental use of KDU731, with a particular focus on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an experimental small molecule inhibitor belonging to the pyrazolopyridine class of compounds.[1][2] Its primary mechanism of action is the potent and selective inhibition of phosphatidylinositol 4-kinase (PI4K), a crucial enzyme in the protozoan parasite Cryptosporidium.[1][2][3][4] By targeting the ATP-binding site of Cryptosporidium PI4K, this compound disrupts essential cellular processes in the parasite, leading to its elimination.[1][2][5] It has demonstrated efficacy against both Cryptosporidium parvum and Cryptosporidium hominis.[3][5]

Q2: What are the basic chemical properties of this compound?

Below is a summary of the key chemical properties of this compound.

PropertyValue
Molecular Formula C₂₃H₁₇N₅O
Molecular Weight 395.41 g/mol
Appearance Solid (form may vary)
Known Solubility Soluble in DMSO (e.g., 10 mM)[6]

Q3: What are the reported in vitro and in vivo activities of this compound?

This compound has shown significant activity in various experimental models. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

ParameterOrganism/Cell LineValueReference
IC₅₀ C. parvum PI4K25 nM[3][6]
EC₅₀ C. parvum0.1 µM[3][5]
EC₅₀ C. hominis0.13 µM[5]
CC₅₀ HepG2 cells15.6 µM[3]

Table 2: Pharmacokinetic Properties of this compound

SpeciesAdministrationDoseKey FindingsReference
Mice (IFN-γ KO)Oral10 mg/kg for 7 daysSignificant reduction in oocyst shedding.[3][5][3][5]
Neonatal CalvesOral5 mg/kg every 12h for 7 daysRapid resolution of diarrhea and dehydration; significant reduction in oocyst shedding.[3][5][7][3][5][7]

Troubleshooting Guide: Overcoming this compound Solubility Issues

Q4: I am having trouble dissolving this compound for my in vitro experiments. What is the recommended starting solvent?

For initial stock solutions, it is highly recommended to use dimethyl sulfoxide (B87167) (DMSO). A stock concentration of 10 mM in DMSO is a common starting point.[6] Ensure you are using anhydrous, high-purity DMSO to prevent the introduction of water, which can promote precipitation of hydrophobic compounds.

Q5: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

This is a common issue with poorly water-soluble compounds. Here are several strategies to address this:

  • Increase the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is often tolerated by many cell lines. Check the DMSO tolerance of your specific cell line. A higher final DMSO concentration can help maintain this compound solubility.

  • Use a Surfactant or Co-solvent: The inclusion of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final culture medium can help to maintain the solubility of hydrophobic compounds.[8][9] Always perform a vehicle control experiment to ensure the surfactant itself does not affect your experimental outcomes.

  • Stepwise Dilution: Instead of diluting your DMSO stock directly into the final volume of aqueous medium, perform serial dilutions in a mixture of DMSO and medium, gradually increasing the proportion of the aqueous component. This can sometimes prevent abrupt precipitation.

  • Pre-warming the Medium: Gently warming your cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility. Ensure the compound is added with gentle mixing.

Q6: I need to prepare an aqueous solution of this compound for an in vivo study and cannot use DMSO. What are my options?

For in vivo administration where DMSO is not suitable, several formulation strategies can be explored. These often involve creating a suspension or a more complex formulation to improve bioavailability.

  • Co-solvent Systems: A mixture of solvents can be used to improve solubility. For example, a combination of polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), and water can be effective. The specific ratios would need to be optimized.

  • Suspension in a Vehicle: this compound can be administered as a suspension.[3] A common vehicle for oral administration is a solution of 0.5% (w/v) carboxymethylcellulose (CMC) in water. The compound should be finely ground to a uniform particle size before suspension to improve stability and absorption.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, biocompatible option.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Calculate the required mass: For 1 mL of a 10 mM solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 395.41 g/mol * (1000 mg / 1 g) = 3.95 mg

  • Weigh the compound: Accurately weigh 3.95 mg of this compound powder using an analytical balance.

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous, cell-culture grade DMSO.

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[6]

Protocol 2: In Vitro Inhibition Assay of Cryptosporidium parvum Growth in HCT-8 cells

  • Cell Seeding: Seed human ileocecal adenocarcinoma (HCT-8) cells in a 96-well plate at a density that will result in a confluent monolayer at the time of infection.

  • Parasite Preparation: Prepare C. parvum oocysts for infection according to standard laboratory protocols, which typically involve excystation to release sporozoites.

  • Infection: Infect the confluent HCT-8 cell monolayer with the prepared C. parvum sporozoites.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the 10 mM this compound DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., 0.1%).

    • Include a vehicle control (medium with the same final DMSO concentration) and a positive control (e.g., paromomycin).

    • Add the prepared this compound dilutions to the infected cells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 48 hours.

  • Assay Readout: Quantify the parasite growth inhibition. This can be done using various methods, such as:

    • qPCR: Quantify parasite DNA.

    • Immunofluorescence Microscopy: Stain for parasite-specific antigens and count the number of parasites or parasitophorous vacuoles.

    • Luciferase Assay: If using a transgenic parasite expressing a luciferase reporter.[3]

  • Data Analysis: Calculate the EC₅₀ value by plotting the percentage of parasite inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

KDU731_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PI PI PI4K Cryptosporidium PI4K PI->PI4K Substrate PIP PI4P PI4K->PIP Phosphorylation Downstream Downstream Effectors (Vesicular Trafficking, Golgi Maintenance) PIP->Downstream Parasite_Survival Parasite Replication and Survival Downstream->Parasite_Survival This compound This compound This compound->PI4K Inhibition ATP ATP ATP->PI4K Co-substrate

Caption: this compound inhibits Cryptosporidium PI4K, blocking downstream signaling essential for parasite survival.

Solubility_Troubleshooting_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments (Aqueous Formulation) start Start: this compound Solubility Issue stock_prep Prepare 10 mM Stock in Anhydrous DMSO start->stock_prep cosolvent Option 1: Co-solvent System (e.g., PEG, PG) start->cosolvent suspension Option 2: Micronize and Suspend (e.g., in 0.5% CMC) start->suspension cyclodextrin Option 3: Formulate with Cyclodextrin (e.g., HP-β-CD) start->cyclodextrin check_dissolution Complete Dissolution? stock_prep->check_dissolution check_dissolution->stock_prep No, vortex/warm dilute_aqueous Dilute Stock in Aqueous Medium check_dissolution->dilute_aqueous Yes precipitation Precipitation Occurs? dilute_aqueous->precipitation increase_dmso Option 1: Increase Final DMSO (check cell tolerance) precipitation->increase_dmso Yes use_surfactant Option 2: Add Biocompatible Surfactant (e.g., Tween® 80) precipitation->use_surfactant Yes step_dilution Option 3: Use Stepwise Dilution precipitation->step_dilution Yes success_invitro Solubility Achieved precipitation->success_invitro No increase_dmso->success_invitro use_surfactant->success_invitro step_dilution->success_invitro success_invivo Stable Formulation Achieved cosolvent->success_invivo suspension->success_invivo cyclodextrin->success_invivo

Caption: A logical workflow for troubleshooting this compound solubility issues for in vitro and in vivo experiments.

References

Technical Support Center: Enhancing the Selectivity of KDU731 for Parasite PI4K

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing KDU731, a potent and selective inhibitor of Cryptosporidium phosphatidylinositol-4-OH kinase (PI4K). Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of key quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a pyrazolopyridine-based compound identified as a potent and selective inhibitor of the Cryptosporidium lipid kinase, phosphatidylinositol-4-OH kinase (PI4K).[1][2][3] It is a promising drug candidate for the treatment of cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium.[1][2][4]

Q2: What is the mechanism of action of this compound?

A2: this compound acts as an ATP-competitive inhibitor of Cryptosporidium PI4K (CpPI(4)K).[1] This means it binds to the ATP-binding site of the enzyme, preventing the transfer of a phosphate (B84403) group from ATP to its substrate, phosphatidylinositol.[1][3] This inhibition of PI4K activity disrupts essential processes in the parasite, leading to the inhibition of its growth and replication.[1][5]

Q3: How selective is this compound for parasite PI4K over human PI4K?

A3: this compound exhibits a significant selectivity for parasite PI4K. It has been shown to have a greater than 50-fold selectivity window against the human PI(4)K IIIβ homologue.[1] This selectivity is a crucial factor in its favorable safety profile, as it minimizes off-target effects on the host.[1][6]

Q4: Against which Cryptosporidium species is this compound effective?

A4: this compound has demonstrated potent activity against both Cryptosporidium parvum and Cryptosporidium hominis, the two species responsible for the majority of human infections.[1][5]

Q5: What are the demonstrated in vivo effects of this compound?

A5: In preclinical studies, oral administration of this compound has been shown to be highly effective in reducing intestinal parasite load in immunocompromised mouse models of cryptosporidiosis.[1][4] Furthermore, in a neonatal calf model, which closely mimics human clinical disease, this compound treatment led to a rapid resolution of diarrhea and dehydration.[1][4]

Troubleshooting Guide

Issue 1: Inconsistent IC50/EC50 values in in vitro growth inhibition assays.

  • Possible Cause 1: Variability in Host Cell Health. The viability and confluency of the host cell monolayer (e.g., HCT-8 cells) can significantly impact parasite infectivity and growth.

    • Solution: Ensure consistent cell seeding density and monitor cell health and confluency prior to infection. Only use cells within a specific passage number range.

  • Possible Cause 2: Oocyst Viability and Excystation Efficiency. The age and storage conditions of C. parvum oocysts can affect their viability and ability to excyst, leading to variable infection rates.

    • Solution: Use freshly sourced and properly stored oocysts. Perform a viability assay (e.g., using propidium (B1200493) iodide staining) and an excystation assay prior to each experiment to ensure consistency.

  • Possible Cause 3: Inconsistent Compound Concentration. Errors in serial dilutions or degradation of the compound can lead to inaccurate final concentrations.

    • Solution: Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution. Store the stock solution at the recommended temperature and protect it from light.

Issue 2: High background signal in the PI4K enzymatic assay.

  • Possible Cause 1: Contaminating Kinase Activity. The purified recombinant CpPI(4)K enzyme preparation may contain other contaminating kinases.

    • Solution: Verify the purity of the recombinant CpPI(4)K using SDS-PAGE and consider further purification steps if necessary.

  • Possible Cause 2: Non-enzymatic ATP hydrolysis. High concentrations of ATP or certain buffer components can lead to non-enzymatic breakdown of ATP, resulting in a false-positive signal in ADP-detecting assays.

    • Solution: Run control reactions without the enzyme to determine the level of non-enzymatic ATP hydrolysis. Optimize the ATP concentration to be within the linear range of the assay.

Issue 3: Apparent lack of this compound efficacy in an in vivo model.

  • Possible Cause 1: Poor Compound Formulation and Bioavailability. The formulation of this compound for oral administration can significantly impact its solubility and absorption.

    • Solution: Ensure a proper suspension or solid dispersion formulation is used to maximize systemic exposure.[1] Conduct pharmacokinetic studies to determine the plasma and tissue concentrations of this compound.

  • Possible Cause 2: Timing and Dose of Treatment. The timing of treatment initiation and the dosage used may not be optimal for the specific animal model.

    • Solution: Initiate treatment at the peak of infection and test a range of doses to determine the most effective regimen.[1]

  • Possible Cause 3: High Parasite Inoculum. An excessively high oocyst inoculum may overwhelm the therapeutic effect of the compound.

    • Solution: Use a standardized and validated oocyst inoculum for infection that has been shown to be responsive to treatment in previous studies.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity and selectivity.

Parameter Value Assay/Model Reference
IC50 for CpPI(4)K 25 nMEnzymatic Assay[1][7]
EC50 against C. parvum 0.1 µMIn vitro growth in HCT-8 cells[1]
CC50 in HepG2 cells 15.6 µMCytotoxicity Assay[1]
Selectivity Index (CC50/EC50) > 100[1]
Selectivity vs. human PI(4)KIIIβ > 50-foldEnzymatic Assay[1]

Experimental Protocols

1. In Vitro Growth Inhibition Assay of C. parvum

This protocol is based on methods used to assess the efficacy of anti-cryptosporidial compounds in a human ileocecal adenocarcinoma (HCT-8) cell line.

  • Materials:

    • HCT-8 cells

    • Complete growth medium (e.g., RPMI 1640 with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)

    • C. parvum oocysts

    • This compound stock solution (in DMSO)

    • 96-well microplates

    • Fluorescently labeled antibody against Cryptosporidium

    • DAPI nuclear stain

    • High-content imaging system

  • Procedure:

    • Seed HCT-8 cells in 96-well plates and grow to 80-90% confluency.

    • Prepare serial dilutions of this compound in the growth medium.

    • Excyst C. parvum oocysts by incubation in an acidic solution followed by a basic solution containing taurocholic acid.

    • Remove the growth medium from the HCT-8 cells and add the this compound dilutions.

    • Infect the cells with the excysted sporozoites.

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Stain with a fluorescently labeled anti-Cryptosporidium antibody and DAPI.

    • Acquire images using a high-content imaging system and quantify the number of parasites.

    • Calculate the EC50 value by fitting the dose-response data to a four-parameter logistic curve.

2. CpPI(4)K Enzymatic Assay

This protocol describes a method to measure the enzymatic activity of recombinant C. parvum PI(4)K and the inhibitory effect of this compound.

  • Materials:

    • Purified recombinant CpPI(4)K enzyme

    • PI(4)K substrate (e.g., phosphatidylinositol)

    • ATP

    • This compound stock solution (in DMSO)

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM EGTA)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

    • 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 384-well plate, add the CpPI(4)K enzyme, PI(4)K substrate, and this compound dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Visualizations

KDU731_Mechanism_of_Action cluster_enzyme CpPI(4)K Enzyme cluster_products Products ATP_binding_site ATP Binding Site ADP ADP ATP_binding_site->ADP Catalyzes PIP Phosphatidylinositol 4-Phosphate (PIP) ATP_binding_site->PIP Catalyzes ATP ATP ATP->ATP_binding_site Binds PI Phosphatidylinositol (Substrate) PI->ATP_binding_site Binds This compound This compound This compound->ATP_binding_site Competitively Inhibits

Caption: Mechanism of action of this compound as an ATP-competitive inhibitor of CpPI(4)K.

Drug_Discovery_Workflow A Compound Library Screening (>6000 compounds) B Identification of Pyrazolopyridines as potent inhibitors A->B C Lead Optimization (Structure-Activity Relationship) B->C D Identification of this compound C->D E In Vitro Efficacy Testing (C. parvum & C. hominis) D->E F CpPI(4)K Enzymatic Assays (IC50 determination) D->F H In Vivo Efficacy Models (Mouse & Calf) E->H G Selectivity Profiling (vs. human PI4K) F->G G->H I Preclinical Development H->I

Caption: Drug discovery workflow leading to the identification of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check1 Review Experimental Protocol Start->Check1 Check2 Assess Reagent Quality Check1->Check2 Protocol OK Sol1 Standardize Procedures Check1->Sol1 Protocol Drift Identified Check3 Evaluate Equipment Performance Check2->Check3 Reagents OK Sol2 Use Fresh Reagents/ Validate Stocks Check2->Sol2 Reagent Issue Identified Check3->Start No Obvious Issues, Re-evaluate Sol3 Calibrate/Maintain Equipment Check3->Sol3 Equipment Issue Identified End Consistent Results Sol1->End Sol2->End Sol3->End

References

Assessing KDU731 safety profile in preclinical toxicology studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the preclinical safety profile of KDU731, a novel kinase inhibitor. Below are frequently asked questions and troubleshooting guides to address common issues encountered during in vitro and in vivo toxicology studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My in vitro kinase assay shows potent inhibition by this compound, but I'm not observing significant cytotoxicity in my cancer cell line panel. What could be the issue?

A1: This is a common discrepancy between biochemical and cell-based assays. Several factors could be at play:

  • Poor Cell Permeability: this compound may not be efficiently crossing the cell membrane to reach its intracellular target.

  • Efflux Pumps: The compound might be actively transported out of the cells by efflux pumps like P-glycoprotein (P-gp).

  • Compound Instability: this compound could be unstable in the cell culture medium, degrading before it can exert its effect.

  • Redundant Signaling Pathways: Cancer cells may have redundant signaling pathways that compensate for the inhibition of the target kinase by this compound.

Troubleshooting Steps:

  • Assess Cell Permeability: Perform a cellular uptake assay to quantify the intracellular concentration of this compound.

  • Investigate Efflux Pump Involvement: Co-incubate cells with this compound and a known efflux pump inhibitor. A significant increase in cytotoxicity would suggest that efflux is a contributing factor.

  • Evaluate Compound Stability: Analyze the concentration of this compound in the cell culture medium over time using LC-MS/MS to check for degradation.

  • Pathway Analysis: Use phosphoproteomics or western blotting to assess the phosphorylation status of downstream targets of the inhibited kinase and look for activation of alternative survival pathways.

Q2: I'm observing unexpected cardiotoxicity in my in vivo rodent studies, which was not predicted by my in vitro assays using neonatal rat ventricular myocytes (NRVMs). Why might this be happening?

A2: Disconnects between in vitro cardiotoxicity predictions and in vivo findings are a known challenge in kinase inhibitor development.[1] Potential reasons include:

  • Metabolite-Mediated Toxicity: A metabolite of this compound, formed in vivo, could be the cardiotoxic agent.[2] This metabolite would not be present in your in vitro NRVM assay.

  • Off-Target Effects: this compound or its metabolites might be inhibiting other kinases crucial for cardiomyocyte survival and function in vivo.[1]

  • Hemodynamic Effects: The observed cardiotoxicity could be secondary to hemodynamic changes, such as sustained increases in heart rate or blood pressure, induced by this compound.[3]

  • Study Duration and Model Limitations: Chronic effects or toxicities affecting cardiac function under physiological stress may not be apparent in short-term in vitro models.[4]

Troubleshooting Steps:

  • Metabolite Profiling: Identify the major metabolites of this compound in the plasma of the test species and synthesize them for testing in your in vitro cardiotoxicity assays.

  • Kinase Profiling: Screen this compound and its major metabolites against a broad panel of kinases to identify potential off-target interactions.

  • In Vivo Hemodynamic Monitoring: Incorporate telemetric monitoring of cardiovascular parameters (ECG, blood pressure) in your in vivo studies to correlate functional changes with histopathological findings.[3]

  • Advanced In Vitro Models: Consider using more complex models like human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or engineered heart tissues, which may offer better predictive value.[4]

Q3: What are the common target organs for toxicity with kinase inhibitors based on preclinical studies?

A3: Based on preclinical studies with various kinase inhibitors, including imatinib, common target organs for toxicity include:

  • Cardiovascular System: Manifesting as cardiac hypertrophy, degeneration/necrosis, and fibrosis.[3][5]

  • Liver: Hepatotoxicity is a frequently observed adverse effect.[6]

  • Hematopoietic System: Resulting in cytopenias such as neutropenia, thrombocytopenia, and anemia.[6][7]

  • Gastrointestinal Tract: Can be a site of direct toxicity.[7]

  • Reproductive Organs: Effects on testes and ovaries have been noted.[7]

It is crucial to monitor these organ systems closely during preclinical toxicology studies.

Data Presentation

Table 1: Summary of In Vitro Cytotoxicity of this compound in Various Cell Lines

Cell LineCell TypeAssayIC50 (µM)
K562Human Chronic Myeloid LeukemiaMTS0.5
A549Human Lung CarcinomaCellTiter-Glo> 50
HUVECHuman Umbilical Vein Endothelial CellsNeutral Red Uptake25
NRVMNeonatal Rat Ventricular MyocytesLDH Release15

Table 2: Summary of a 28-Day Repeat-Dose Toxicology Study of this compound in Sprague-Dawley Rats

Dose Group (mg/kg/day)Key Findings
0 (Vehicle)No significant findings
10No adverse effects observed (NOAEL)
30Mild elevation in liver enzymes (ALT, AST)
100Moderate hepatotoxicity, slight decrease in platelet count

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using MTS

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: In Vivo Repeat-Dose Toxicology Study in Rats

  • Animal Acclimation: Acclimate male and female Sprague-Dawley rats for at least one week before the study begins.

  • Dose Formulation: Prepare a formulation of this compound (e.g., in 0.5% methylcellulose) for oral gavage.

  • Dosing: Administer this compound or vehicle daily for 28 days.

  • Clinical Observations: Record clinical signs, body weight, and food consumption daily.

  • Clinical Pathology: Collect blood samples at specified time points for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy, record organ weights, and collect tissues for histopathological examination.

  • Data Interpretation: Analyze all data to identify any dose-related adverse effects and determine the No-Observed-Adverse-Effect Level (NOAEL).[8]

Mandatory Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TargetKinase Target Kinase Receptor->TargetKinase Signal This compound This compound This compound->TargetKinase Inhibition DownstreamKinase Downstream Kinase TargetKinase->DownstreamKinase Phosphorylation EffectorProtein Effector Protein DownstreamKinase->EffectorProtein Phosphorylation TranscriptionFactor Transcription Factor EffectorProtein->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellResponse CellResponse GeneExpression->CellResponse

Caption: this compound inhibits a target kinase, blocking downstream signaling.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies cluster_decision Decision Point BiochemicalAssay Biochemical Kinase Assay CellBasedAssay Cell-Based Proliferation Assay BiochemicalAssay->CellBasedAssay ToxAssay In Vitro Toxicology Assays (e.g., hERG, Ames) CellBasedAssay->ToxAssay PK_PD Pharmacokinetics & Pharmacodynamics ToxAssay->PK_PD Efficacy Xenograft Efficacy Model PK_PD->Efficacy Tox Rodent & Non-Rodent Toxicology Studies Efficacy->Tox Go_NoGo Go/No-Go Decision Tox->Go_NoGo troubleshooting_logic Start In Vitro / In Vivo Discordance Observed CheckPermeability Assess Cell Permeability Start->CheckPermeability CheckMetabolism Profile In Vivo Metabolites Start->CheckMetabolism CheckOffTarget Evaluate Off-Target Activity Start->CheckOffTarget LowPermeability Low Permeability Confirmed CheckPermeability->LowPermeability Yes NoClearCause No Clear Cause Identified CheckPermeability->NoClearCause No ActiveMetabolite Active/Toxic Metabolite Identified CheckMetabolism->ActiveMetabolite Yes CheckMetabolism->NoClearCause No OffTargetHit Significant Off-Target Hit Identified CheckOffTarget->OffTargetHit Yes CheckOffTarget->NoClearCause No

References

Validation & Comparative

Halofuginone Lactate vs. KDU731: A Comparative Analysis in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutics for cryptosporidiosis, a parasitic infection causing severe diarrheal disease, two compounds, halofuginone (B1684669) lactate (B86563) and KDU731, have emerged as significant candidates. While both have demonstrated efficacy in animal models, they operate through distinct mechanisms and present different preclinical profiles. This guide provides a detailed comparison of their performance in animal studies, supported by experimental data and mechanistic insights.

Mechanism of Action

Halofuginone Lactate: This quinazolinone derivative has a dual mechanism of action. As an anti-parasitic agent, it is understood to inhibit prolyl-tRNA synthetase, an enzyme essential for protein synthesis in the parasite.[1] Additionally, halofuginone exhibits potent anti-fibrotic properties by inhibiting the transforming growth factor-beta (TGF-β) signaling pathway.[2] It specifically prevents the phosphorylation of Smad3, a key downstream effector in the TGF-β cascade, thereby reducing collagen synthesis and extracellular matrix deposition.[2][3]

This compound: This pyrazolopyridine compound is a selective inhibitor of the Cryptosporidium phosphatidylinositol-4-OH kinase (PI(4)K).[4][5][6] PI(4)K is a lipid kinase crucial for the parasite's intracellular development and survival. By targeting this enzyme, this compound effectively halts the parasite's life cycle.[7][8]

Mechanism_of_Action cluster_0 Halofuginone Lactate cluster_1 This compound Prolyl-tRNA Synthetase Prolyl-tRNA Synthetase TGF-β Receptor TGF-β Receptor Smad3 Phosphorylation Smad3 Phosphorylation TGF-β Receptor->Smad3 Phosphorylation Activates Collagen Synthesis Collagen Synthesis Smad3 Phosphorylation->Collagen Synthesis Promotes Halofuginone Halofuginone Halofuginone->Prolyl-tRNA Synthetase Inhibits Halofuginone->Smad3 Phosphorylation Inhibits Cryptosporidium PI(4)K Cryptosporidium PI(4)K Parasite Survival Parasite Survival Cryptosporidium PI(4)K->Parasite Survival Essential for This compound This compound This compound->Cryptosporidium PI(4)K Inhibits

Figure 1. Comparative signaling pathways of Halofuginone Lactate and this compound.

Efficacy in Animal Models of Cryptosporidiosis

Direct head-to-head animal studies comparing halofuginone lactate and this compound are not available in the reviewed literature. However, individual studies in relevant animal models, primarily neonatal calves and immunocompromised mice, provide valuable insights into their respective efficacies.

Neonatal Calf Studies

Neonatal calves are a well-established clinical model for human cryptosporidiosis.

Halofuginone Lactate: Multiple studies have demonstrated the efficacy of halofuginone lactate in preventing and treating cryptosporidiosis in calves.[9][10][11] It has been shown to reduce oocyst shedding and the severity of diarrhea.[10][11]

This compound: A study in neonatal calves showed that oral treatment with this compound led to a rapid resolution of diarrhea and dehydration.[4][5] Treatment initiated at the peak of infection resulted in a significant reduction in oocyst shedding.[4]

ParameterHalofuginone LactateThis compound
Animal Model Neonatal CalvesNeonatal Calves
Dosage 100 µg/kg body weight, once daily for 7 days[9]5 mg/kg body weight, every 12 hours for 7 days[4]
Key Findings Reduction of oocyst excretion and prevention/reduction of diarrhea[9]Rapid resolution of diarrhea and dehydration, significant reduction in oocyst shedding[4]
Reference European Medicines Agency (2005)[9]Manjunatha et al. (2017)[4]
Immunocompromised Mouse Studies

Immunocompromised mouse models are crucial for studying the efficacy of anti-cryptosporidial agents in a host that cannot clear the infection on its own.

Halofuginone Lactate: While extensively studied for fibrosis in mouse models,[3][12] specific data on its efficacy against cryptosporidiosis in immunocompromised mice is less detailed in the provided search results.

This compound: Oral treatment with this compound in interferon-γ knockout mice resulted in a potent reduction in intestinal infection and oocyst shedding.[4][5] Histological analysis confirmed the absence of parasites in the intestines of treated mice.[13]

ParameterThis compound
Animal Model Interferon-γ knockout mice
Dosage 10 mg/kg body weight, once daily for 7 days[4][13]
Key Findings Potent reduction in intestinal infection and oocyst shedding[4][5]
Reference Manjunatha et al. (2017)[4]

Experimental Protocols

Neonatal Calf Cryptosporidiosis Model (this compound)
  • Animal Model: Neonatal calves, within 48 hours of birth.[4]

  • Infection: Calves were challenged with 5 × 10⁷ C. parvum oocysts.[4]

  • Treatment: Oral treatment with this compound (5 mg/kg) was initiated every 12 hours for 7 days once calves showed severe diarrhea and oocysts were detected in their feces.[4]

  • Monitoring: Fecal oocyst shedding was enumerated by qPCR, and clinical signs (fecal consistency, dehydration) were evaluated every 12 hours.[4]

Experimental_Workflow_Calf Calf_Infection Neonatal calves challenged with 5 x 10^7 C. parvum oocysts Onset_of_Symptoms Onset of severe diarrhea and oocyst shedding Calf_Infection->Onset_of_Symptoms Treatment_Initiation Oral this compound (5 mg/kg) every 12h for 7 days Onset_of_Symptoms->Treatment_Initiation Monitoring Daily monitoring of oocyst shedding (qPCR) and clinical signs Treatment_Initiation->Monitoring Endpoint Evaluation of diarrhea resolution and parasite clearance Monitoring->Endpoint

Figure 2. Experimental workflow for this compound efficacy testing in neonatal calves.
Immunocompromised Mouse Cryptosporidiosis Model (this compound)

  • Animal Model: 6- to 8-week-old C57BL/6 interferon-γ knockout mice.[4]

  • Infection: Mice were inoculated with 10,000 oocysts of transgenic C. parvum expressing nanoluciferase.[4]

  • Treatment: this compound was administered orally at 10 mg/kg once daily.[4]

  • Monitoring: Infection was monitored by measuring parasite-derived luciferase activity in the feces.[4] Oocyst shedding was also quantified.[4]

In Vitro Comparative Efficacy and Toxicity

A direct in vitro comparison of halofuginone lactate and this compound against C. parvum has been conducted.

CompoundIC50 (µM)IC90 (µM)Host Cell Viability
This compound 0.1Not specifiedMinimal toxicity at IC90 and IC99[7][8]
Halofuginone Lactate < 0.1[9]4.5[9]Significant drop in host cell viability at IC99[8]

This compound displayed a promising profile with low nanomolar activity and negligible toxicity to host cells.[7][8][14] In contrast, while also effective, halofuginone lactate showed a degree of toxicity to host cells at higher concentrations.[8]

Summary and Conclusion

Both halofuginone lactate and this compound demonstrate significant efficacy against Cryptosporidium parvum in preclinical animal models. Halofuginone lactate is an established treatment for cryptosporidiosis in livestock, with a mechanism targeting protein synthesis.[1][9] this compound represents a novel therapeutic approach, selectively targeting a parasite-specific lipid kinase, which translates to high efficacy and a favorable safety profile in animal studies.[4][7][8]

While direct comparative animal studies are lacking, the available data suggests that this compound's high potency and low host cell toxicity make it a very promising candidate for further development for the treatment of human cryptosporidiosis.[4][6][15] Halofuginone's anti-fibrotic properties, however, make it a unique compound with potential applications beyond infectious diseases.[2][3][16] Researchers and drug development professionals should consider these distinct profiles when evaluating these compounds for specific therapeutic applications.

References

A Head-to-Head Comparison of PI4K Inhibitors for Cryptosporidium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cryptosporidium, a leading cause of diarrheal disease, particularly in children and immunocompromised individuals, currently lacks effective therapeutic options.[1][2][3] The parasite's phosphatidylinositol 4-kinase (PI4K) has emerged as a promising drug target, leading to the development of several potent inhibitors. This guide provides a head-to-head comparison of key PI4K inhibitors, supported by experimental data to aid in research and development efforts.

Quantitative Comparison of PI4K Inhibitors

The following table summarizes the in vitro efficacy of various PI4K inhibitors against Cryptosporidium parvum and Cryptosporidium hominis, the two species most commonly associated with human cryptosporidiosis.[1][2] The data is presented as half-maximal effective concentrations (EC50) from cell-based assays and half-maximal inhibitory concentrations (IC50) against the purified C. parvum PI4K (CpPI4K) enzyme.

CompoundC. parvum EC50 (µM)C. hominis EC50 (µM)CpPI4K IC50 (µM)Reference
Pyrazolopyridines
KDU7310.1070.1300.025[1]
KDU6910.0960.0820.017[1]
EDI048~0.002-0.007 (cellular assay)Not specified0.0052[4][5]
Imidazopyrazines
KDU6910.0960.0820.017[1]
Other Kinase Inhibitors
MMV39004812.79211.85>10.000[1]
BQR69511.8378.565>10.000[1]
Standard of Care
Nitazoxanide14.286>20.000>10.000[1]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the PI4K signaling pathway in Cryptosporidium and a typical experimental workflow for inhibitor screening.

PI4K_Signaling_Pathway cluster_parasite Cryptosporidium Parasite cluster_downstream Downstream Effects cluster_inhibitor Inhibitor Action PI Phosphatidylinositol (PI) PI4K PI4K Enzyme PI->PI4K ADP ADP PI4K->ADP PI4P Phosphatidylinositol 4-phosphate (PI4P) PI4K->PI4P Phosphorylation ATP ATP ATP->PI4K Vesicular_Trafficking Vesicular Trafficking PI4P->Vesicular_Trafficking Membrane_Homeostasis Membrane Homeostasis PI4P->Membrane_Homeostasis Parasite_Growth Parasite Growth and Replication Vesicular_Trafficking->Parasite_Growth Membrane_Homeostasis->Parasite_Growth Inhibitor PI4K Inhibitor (e.g., this compound, EDI048) Inhibitor->PI4K Inhibits ATP Binding

Caption: PI4K signaling pathway in Cryptosporidium and the inhibitory action of targeted compounds.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_readout Readout cluster_invivo In Vivo Efficacy A1 Seed host cells (e.g., HCT-8) in 96-well plates A2 Infect cells with C. parvum oocysts A1->A2 A3 Add PI4K inhibitors at varying concentrations A2->A3 A4 Incubate for 48 hours A3->A4 B1 High-Content Imaging (Microscopy) A4->B1 B2 qRT-PCR for parasite rRNA A4->B2 B3 Cytopathic Effect (CPE) Assay (Host cell viability) A4->B3 A5 Data Analysis: Calculate EC50 values B1->A5 B2->A5 B3->A5 C1 Infect immunocompromised mice (e.g., IFN-γ KO) with C. parvum A5->C1 Lead Compound Progression C2 Administer PI4K inhibitor orally C1->C2 C3 Monitor oocyst shedding in feces via qPCR C2->C3 C4 Assess reduction in parasite burden C3->C4

Caption: A typical experimental workflow for the evaluation of PI4K inhibitors against Cryptosporidium.

Experimental Protocols

The evaluation of PI4K inhibitors against Cryptosporidium typically involves a combination of in vitro and in vivo assays.

In Vitro Efficacy Assays
  • Host Cell and Parasite Culture : Human ileocecal adenocarcinoma (HCT-8) cells are commonly used as host cells.[6] These cells are seeded in 96-well plates and infected with Cryptosporidium parvum or C. hominis oocysts.[7]

  • Compound Treatment : Following a short incubation period to allow for parasite invasion (typically 3 hours), the compounds of interest are added at various concentrations.[8]

  • Assay Readouts : After a 48-hour incubation period with the compounds, the parasite growth inhibition is measured using one of several methods:

    • High-Content Imaging : This method involves staining the parasites and host cells and using automated microscopy to quantify the number of parasites.

    • Quantitative RT-PCR (qRT-PCR) : This technique measures the levels of parasite-specific 18S rRNA to determine parasite load.[8]

    • Cytopathic Effect (CPE) Assay : This assay indirectly measures parasite growth by quantifying the survival of host cells, as parasite proliferation leads to host cell death.[6]

  • Data Analysis : The data from these assays are used to generate dose-response curves and calculate the EC50 values for each compound.

In Vivo Efficacy Models
  • Animal Models : Immunocompromised mouse models, such as interferon-gamma knockout (IFN-γ KO) mice, are frequently used to assess the in vivo efficacy of anti-cryptosporidial compounds.[6] Neonatal calf models are also employed as they closely mimic human clinical cryptosporidiosis.[1][2]

  • Treatment and Monitoring : Infected animals are treated orally with the PI4K inhibitors.[3] The primary endpoint is the reduction in oocyst shedding in the feces, which is quantified by qPCR.[1] A significant reduction in oocyst shedding indicates in vivo efficacy of the compound.[5]

Discussion

The pyrazolopyridine and imidazopyrazine classes of compounds, particularly this compound, KDU691, and the more recent EDI048, have demonstrated potent low nanomolar to sub-micromolar activity against both the Cryptosporidium PI4K enzyme and the parasite itself in cellular assays.[1][5][9] Notably, there is a strong correlation between the inhibition of the CpPI4K enzyme and the anti-cryptosporidial activity in cell culture, suggesting that the parasite's PI4K is indeed the primary target of these compounds.[1]

In contrast, other kinase inhibitors like MMV390048 and BQR695, which are effective against the PI4K of Plasmodium falciparum, show poor activity against Cryptosporidium and its PI4K enzyme.[1] This highlights the potential for developing selective inhibitors that target the parasite's enzyme over the human counterpart.

The standard-of-care drug, nitazoxanide, has limited efficacy, especially in immunocompromised individuals, and shows significantly weaker activity in these in vitro assays compared to the novel PI4K inhibitors.[1][3]

The development of gut-restricted inhibitors like EDI048 represents a promising strategy to maximize therapeutic effect at the site of infection while minimizing systemic exposure and potential side effects.[4][5]

Conclusion

PI4K inhibitors represent a highly promising class of drug candidates for the treatment of cryptosporidiosis. The data presented here indicates that compounds like this compound and EDI048 are significantly more potent than the current standard of care. The established experimental workflows provide a robust framework for the continued discovery and development of novel PI4K inhibitors. Further research should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to advance them into clinical development.

References

KDU731: A Potent PI(4)K Inhibitor Demonstrates Superior Efficacy Against Cryptosporidium Strains in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the novel anticryptosporidial candidate KDU731 reveals significant potency against both Cryptosporidium parvum and Cryptosporidium hominis, outperforming the current standard of care, nitazoxanide (B1678950), in in vitro assays. This comparison guide provides a detailed overview of the efficacy of this compound, its mechanism of action, and a comparative assessment with other available therapeutic alternatives, supported by experimental data and detailed protocols for researchers in the field of parasitology and drug development.

Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, poses a significant threat to global public health, particularly affecting immunocompromised individuals and young children. The current therapeutic landscape is limited, with nitazoxanide being the only FDA-approved treatment, and it exhibits variable efficacy, especially in the most vulnerable populations. The emergence of this compound, a potent and selective inhibitor of Cryptosporidium phosphatidylinositol 4-kinase (PI(4)K), offers a promising new avenue for the treatment of this debilitating infection.[1][2][3][4][5][6][7]

Comparative In Vitro Efficacy

Recent studies have provided a direct comparison of the in vitro efficacy of this compound against C. parvum, alongside existing treatments. This compound demonstrated significantly lower half-maximal inhibitory concentrations (IC50) and 90% inhibitory concentrations (IC90) compared to nitazoxanide, paromomycin (B158545), and halofuginone (B1684669) lactate, indicating superior potency in inhibiting parasite growth.

CompoundTarget OrganismIC50 (nM)IC90 (nM)Host Cell LineReference
This compound C. parvum102 ± 2.28146 ± 2.92HCT-8[8]
NitazoxanideC. parvum19,860 ± 3.22-HCT-8[3]
ParomomycinC. parvum52,250 ± 4.28-HCT-8[3]
Halofuginone LactateC. parvum-178 ± 8.39HCT-8[3]
This compound C. parvum~100-HCT-8[2]
This compound C. hominis~100-HCT-8[2]
NitazoxanideC. parvum~10,000-HCT-8[2]
NitazoxanideC. hominis~10,000-HCT-8[2]

Mechanism of Action: Targeting a Key Parasite Enzyme

This compound functions by selectively inhibiting the Cryptosporidium phosphatidylinositol 4-kinase (PI(4)K), an enzyme crucial for the parasite's intracellular development and replication.[9][10] This targeted approach offers a significant advantage over drugs with less specific mechanisms of action.

This compound This compound PI4K Cryptosporidium PI(4)K This compound->PI4K Inhibits PIP4 Phosphatidylinositol 4-phosphate (PI(4)P) PI4K->PIP4 Phosphorylates PIP Phosphatidylinositol (PI) PIP->PI4K Substrate Downstream Downstream Effectors (e.g., vesicle trafficking, membrane biogenesis) PIP4->Downstream Replication Parasite Replication Blocked Downstream->Replication

This compound mechanism of action.

In contrast, nitazoxanide is understood to disrupt the parasite's anaerobic energy metabolism, a less specific target that may contribute to its variable efficacy.[11]

Experimental Protocols

The following are summarized protocols for the in vitro evaluation of anticryptosporidial compounds.

In Vitro Cultivation of Cryptosporidium parvum
  • Host Cell Line: Human ileocecal adenocarcinoma cells (HCT-8) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C in a 5% CO2 atmosphere.

  • Oocyst Preparation: C. parvum oocysts (e.g., Iowa strain) are treated with 10% bleach on ice for 10 minutes to sterilize the surface, followed by washing with sterile water.

  • Infection: Confluent HCT-8 monolayers in 96-well plates are infected with the prepared oocysts.

  • Compound Addition: Test compounds are dissolved in DMSO and added to the infected cell cultures.

  • Quantification of Parasite Growth: After a 48-hour incubation period, parasite growth is quantified using either fluorescence microscopy (e.g., with a fluorescently labeled antibody against Cryptosporidium) or by quantitative PCR (qPCR) targeting a specific parasite gene (e.g., 18S rRNA). IC50 and IC90 values are then calculated from the dose-response curves.

In Vitro Cultivation of Cryptosporidium hominis

A similar protocol can be adapted for C. hominis, though this species is generally more challenging to culture in vitro.[1][12][13][14] Specialized culture media and host cell lines, such as COLO-680N cells in a hollow fiber cartridge system, may be required for sustained growth.[12]

Drug Discovery and Evaluation Workflow

The preclinical evaluation of novel anticryptosporidial drugs like this compound typically follows a standardized workflow.

HTS High-Throughput Screening HitID Hit Identification HTS->HitID LeadOpt Lead Optimization HitID->LeadOpt InVitro In Vitro Efficacy (C. parvum, C. hominis) LeadOpt->InVitro Toxicity In Vitro Toxicity Assays LeadOpt->Toxicity InVivo In Vivo Efficacy (Mouse/Calf Models) InVitro->InVivo Toxicity->InVivo Preclinical Preclinical Candidate (e.g., this compound) InVivo->Preclinical

Anticryptosporidial drug discovery workflow.

In Vivo Efficacy

In addition to its potent in vitro activity, this compound has demonstrated significant efficacy in animal models of cryptosporidiosis.[15] Oral administration of this compound in an immunocompromised mouse model and a neonatal calf model resulted in a substantial reduction in oocyst shedding and resolution of diarrhea.[15] These findings underscore the potential of this compound as a clinical candidate for treating cryptosporidiosis in humans.

Conclusion

The data presented in this guide highlight the promising profile of this compound as a novel anticryptosporidial agent. Its potent and selective inhibition of Cryptosporidium PI(4)K, coupled with its superior in vitro efficacy against both C. parvum and C. hominis compared to current treatments, positions it as a strong candidate for further clinical development. The detailed experimental protocols provided will aid researchers in the continued evaluation of this compound and other novel compounds, with the ultimate goal of developing more effective therapies to combat this significant global health challenge.

References

KDU731 Efficacy in Preclinical Models: A Comparative Meta-analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the preclinical efficacy of KDU731, a novel inhibitor of Cryptosporidium phosphatidylinositol 4-kinase (PI(4)K), for the treatment of cryptosporidiosis. The performance of this compound is objectively compared with the current standard of care, nitazoxanide, and other anti-cryptosporidial agents such as halofuginone (B1684669) lactate (B86563) and paromomycin (B158545). This analysis is supported by experimental data from various preclinical models.

Executive Summary

Cryptosporidiosis remains a significant cause of diarrheal disease, particularly in immunocompromised individuals and young children, with limited effective treatment options. This compound has emerged as a promising drug candidate, demonstrating potent and selective activity against Cryptosporidium parvum and C. hominis in both in vitro and in vivo models.[1][2] Preclinical studies indicate that this compound offers a superior efficacy and safety profile compared to existing therapies.

Mechanism of Action: Targeting a Key Parasite Enzyme

This compound is a pyrazolopyridine analog that functions as an ATP-competitive inhibitor of Cryptosporidium PI(4)K.[1][3] This lipid kinase is crucial for the parasite's intracellular development and replication. By specifically targeting the parasite's enzyme, this compound exhibits minimal toxicity to host cells, a significant advantage over some other anti-cryptosporidial agents.[3]

cluster_parasite Cryptosporidium Parasite cluster_membrane Parasite Membrane Dynamics cluster_drug Drug Action cluster_outcome Outcome ATP ATP PI4K PI(4)K ATP->PI4K PI Phosphatidylinositol (PI) PI->PI4K PI4P PI(4)P PI4K->PI4P Phosphorylation Inhibition Inhibition of Parasite Replication Vesicle_trafficking Vesicle Trafficking PI4P->Vesicle_trafficking Membrane_synthesis Membrane Synthesis PI4P->Membrane_synthesis This compound This compound This compound->PI4K Inhibits cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis cluster_outcome Outcome Oocysts C. parvum Oocysts Infection Oral Inoculation Oocysts->Infection Animal_Model Animal Model (e.g., IFN-γ-/- Mouse, Neonatal Calf) Animal_Model->Infection Treatment Drug Administration (this compound or Comparator) Infection->Treatment Monitoring Daily Monitoring (Clinical Signs, Fecal Shedding) Treatment->Monitoring Quantification Oocyst Quantification (qPCR) Monitoring->Quantification Histopathology Intestinal Histopathology Monitoring->Histopathology Clinical_Scoring Clinical Scoring (Diarrhea, Dehydration) Monitoring->Clinical_Scoring Efficacy_Assessment Assessment of Therapeutic Efficacy Quantification->Efficacy_Assessment Histopathology->Efficacy_Assessment Clinical_Scoring->Efficacy_Assessment

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.